Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZFPUXWUBKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472947 | |
| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193975-33-6 | |
| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with the condensation of 2-iodoaniline and diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the 4-hydroxyquinoline intermediate, and culminating in a chlorination step to yield the final product.
Core Synthesis Pathway
The synthesis of this compound is achieved through a well-established sequence based on the Gould-Jacobs reaction, followed by chlorination. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous quinoline derivatives.
Step 1: Synthesis of Diethyl ((2-iodoanilino)methylene)malonate
This step involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate.
Materials:
-
2-Iodoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, combine 2-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture with stirring to 120-130°C for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
During the reaction, ethanol is formed as a byproduct and can be removed by distillation.
-
After the reaction is complete, the resulting crude Diethyl ((2-iodoanilino)methylene)malonate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Reactants | 2-Iodoaniline, Diethyl Ethoxymethylenemalonate |
| Temperature | 120-130°C |
| Reaction Time | ~2 hours |
| Typical Yield | 70-85% (based on analogous reactions) |
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
The intermediate from Step 1 undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.
Materials:
-
Diethyl ((2-iodoanilino)methylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
High-temperature reaction setup with a reflux condenser
-
Hexane or other non-polar solvent for precipitation
Procedure:
-
Dissolve the crude Diethyl ((2-iodoanilino)methylene)malonate from Step 1 in a high-boiling point solvent such as Dowtherm A in a suitable reaction flask.
-
Heat the mixture to reflux (approximately 250°C) and maintain this temperature for 3 hours.[1]
-
Monitor the completion of the reaction by TLC.
-
After cooling, the product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, will precipitate from the solution. The precipitation can be further induced by the addition of a non-polar solvent like hexane.
-
Collect the solid product by filtration and wash with a cold non-polar solvent. The crude product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | Diethyl ((2-iodoanilino)methylene)malonate |
| Solvent | Dowtherm A or Diphenyl Ether |
| Temperature | ~250°C |
| Reaction Time | ~3 hours |
| Typical Yield | Moderate to good (specific yield not reported) |
Step 3: Chlorination to this compound
The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride.
Materials:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask with a reflux condenser
-
Ice bath
-
Sodium bicarbonate solution for neutralization
Procedure:
-
In a reaction flask, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to 100°C and stir for approximately 3.5 hours.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The solid product, this compound, will precipitate.
-
Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 100°C |
| Reaction Time | ~3.5 hours |
| Typical Yield | Good to excellent (specific yield not reported) |
Quantitative Data Summary
The following table summarizes the known and predicted properties of the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Iodoaniline | C₆H₆IN | 219.02 | Solid | 59-62 | 240 |
| Diethyl Ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid | - | 279-281 |
| Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | C₁₂H₁₀INO₃ | 359.12 | Solid | Not reported | Not reported |
| This compound | C₁₂H₉ClINO₂ | 361.56 | Solid | Not reported | 399.0 ± 37.0 (Predicted) [3] |
Signaling Pathways and Logical Relationships
The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway involving nucleophilic attack, elimination, and electrocyclization.
Caption: Mechanism of the Gould-Jacobs reaction.
The final chlorination step involves the conversion of the 4-hydroxyquinoline tautomer to the corresponding 4-chloroquinoline.
Caption: Simplified representation of the chlorination step.
References
An In-depth Technical Guide on Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry.
Compound Identification and Physical Properties
This compound is a solid, multi-substituted aromatic heterocycle. Its structure features a quinoline core, which is a key scaffold in numerous pharmacologically active compounds. The presence of chloro and iodo substituents, along with the ethyl carboxylate group, provides multiple sites for further chemical modification, making it a versatile building block in drug discovery.
Table 1: Chemical Identifiers and Physical Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 193975-33-6 | [1][2] |
| Molecular Formula | C₁₂H₉ClINO₂ | [1] |
| Molecular Weight | 361.56 g/mol | [3] |
| Exact Mass | 360.93700 Da | [2] |
| InChI Key | JVNZFPUXWUBKAW-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (White to light yellow) | [1][3] |
| Boiling Point | 399.0 ± 37.0 °C (Predicted) | [3] |
| Density | 1.762 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [1][3] |
Synthesis and Reactivity
The synthesis of this compound typically involves the chlorination of its 4-hydroxy (or 4-oxo) precursor. This transformation is a common and effective method for producing 4-chloroquinolines, which are valuable intermediates for introducing nucleophiles at the C4 position.
A widely used method for this type of chlorination is treatment with phosphorus oxychloride (POCl₃), often with heating.[4][5][6] The precursor, ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be synthesized from 2-iodoaniline and diethyl ethoxymethylenemalonate.[2]
The reactivity of this compound is characterized by the three key functional groups:
-
4-Chloro group: This is a good leaving group, susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, oxygen, or sulfur nucleophiles. This reactivity is central to its use in building libraries of potential drug candidates.
-
8-Iodo group: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds to further diversify the quinoline scaffold.
-
Ethyl carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other derivatives. It can also be reduced to a primary alcohol.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol: Synthesis of this compound from Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from analogous syntheses of 4-chloroquinoline derivatives.[4][5]
Materials:
-
Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous ammonia solution (28-30%) or other suitable base (e.g., saturated sodium bicarbonate)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine Ethyl 8-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents or as solvent).
-
Heat the reaction mixture with stirring, for example, at 100-110°C, for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution or another suitable base until the pH is approximately 8-9. A precipitate should form.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) to yield the pure this compound.
Spectroscopic Data
Table 2: ¹H and ¹³C NMR Data
| Data Type | Chemical Shift (δ) ppm |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
Table 3: Mass Spectrometry and IR Spectroscopy Data
| Data Type | Value |
| Mass Spec. | Data not available in searched literature. |
| IR Spectrum | Data not available in searched literature. |
Safety Information
This compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Applications in Research and Drug Development
Quinolines are a privileged class of compounds in medicinal chemistry, with derivatives used as antimalarial, antibacterial, and anticancer agents. Halogenated quinolines like this compound are particularly valuable as intermediates. For instance, the related compound ethyl 4-chloro-7-iodoquinoline-3-carboxylate has been utilized as a key building block for preparing inhibitors of the cytochrome bc1 complex in P. falciparum, the parasite responsible for malaria.[8] The strategic placement of halogen atoms allows for targeted modifications to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. No specific signaling pathways modulated by this exact compound have been detailed in the searched literature.
References
- 1. This compound | 193975-33-6 [sigmaaldrich.com]
- 2. CAS#:193975-33-6 | 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Chemsrc [chemsrc.com]
- 3. Ethyl4-chloro-8-iodoquinoline-3-carboxylate , 95% , 193975-33-6 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS No. 193975-33-6). Due to the limited availability of published experimental data for this specific compound, this document also includes comparative data from closely related analogues to provide a predictive framework for its spectroscopic properties and synthesis.
Molecular Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 193975-33-6 |
| Molecular Formula | C₁₂H₉ClINO₂ |
| Molecular Weight | 361.56 g/mol |
Spectroscopic Data
Exhaustive searches for experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound did not yield a complete, published dataset. Chemical suppliers list the compound, but analytical certificates with detailed spectral data are not publicly available.
To provide a useful reference, the following sections present data for structurally similar compounds. These can be used to estimate the expected spectral features of the target molecule.
1.1. Comparative ¹H NMR Data
The ¹H NMR spectrum of a quinoline core is characterized by signals in the aromatic region (typically 7.0-9.0 ppm) and signals corresponding to the ethyl ester group. The substitution pattern on the quinoline ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
For comparison, the reported ¹H NMR data for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate in CDCl₃ is as follows:
| Chemical Shift (δ) | Multiplicity | Assignment (Predicted) |
| 9.58 | s | H-2 |
| 8.46 | d | H-5 |
| 8.04-7.90 | m | H-6, H-7 |
| 4.60 | q | -OCH₂CH₃ |
| 1.54 | t | -OCH₂CH₃ |
Note: The electronic effect of iodine at the 8-position is expected to shift the neighboring protons (H-7) downfield compared to the fluoro-substituted analogue.
1.2. Comparative ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the quinoline ring carbons, the carboxylate carbon, and the ethyl group carbons. The positions of the quinoline carbons are sensitive to the nature and position of the substituents.
1.3. Mass Spectrometry Data (Predicted)
For this compound (C₁₂H₉ClINO₂), the expected molecular ion peaks in a mass spectrum would correspond to its isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic) will result in a characteristic pattern.
-
[M]⁺: m/z ≈ 361 (for ¹²⁷I, ³⁵Cl)
-
[M+2]⁺: m/z ≈ 363 (for ¹²⁷I, ³⁷Cl)
Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOEt), and halogen atoms.
1.4. Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the analysis of related quinoline esters, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1550-1600 | Medium-Strong | C=C and C=N ring stretching |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~1000-1100 | Medium | C-O stretch (ester) |
| ~750-850 | Strong | C-Cl stretch |
| Below 600 | - | C-I stretch |
Experimental Protocols: A Generalized Synthetic Approach
Step 1: Gould-Jacobs Reaction
This step involves the cyclization of an aniline derivative with diethyl (ethoxymethylene)malonate (DEEM) to form a 4-hydroxyquinoline-3-carboxylate intermediate.
Step 2: Chlorination
The resulting 4-hydroxyquinoline intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃) or a similar chlorinating agent, to yield the final 4-chloroquinoline product.
Below is a logical workflow for the synthesis, followed by a Graphviz diagram illustrating the process.
Workflow: Synthesis of this compound
A Technical Guide to Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Abstract: This document provides a comprehensive technical overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative. Quinolines are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological applications based on the known activities of structurally related molecules. Safety and handling information is also provided.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a versatile intermediate in chemical synthesis. Its structure incorporates a quinoline core, which is a key pharmacophore in many therapeutic agents. The presence of chloro and iodo substituents provides specific reactivity and properties, making it a valuable building block for creating more complex molecules.
| Property | Data | Reference |
| IUPAC Name | This compound | |
| CAS Number | 193975-33-6 | |
| Molecular Formula | C₁₂H₉ClINO₂ | |
| Molecular Weight | 377.56 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere |
Synthesis and Characterization
Proposed Synthetic Pathway
The conversion involves the reaction of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate with phosphorus oxychloride. This reaction replaces the hydroxyl group at the C4 position of the quinoline ring with a chlorine atom.
Caption: Proposed synthesis of the title compound via chlorination.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of similar 4-chloroquinolines.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to 95-110°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or aqueous ammonia to neutralize the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Product Isolation: Stir the resulting mixture until a solid precipitate forms. Isolate the crude product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques. The following table outlines the expected data, with NMR chemical shifts estimated based on structurally similar compounds.[1]
| Technique | Expected Data |
| ¹H-NMR | (400 MHz, CDCl₃) δ (ppm): ~9.0 (s, 1H, H2), ~8.2-7.5 (m, 3H, Ar-H), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C-NMR | (101 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~150-120 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃). |
| Mass Spec. | (ESI-MS): m/z calculated for C₁₂H₉ClINO₂ [M+H]⁺: 377.93. |
| FT-IR | (KBr, cm⁻¹): ~1720 (C=O stretch, ester), ~1600-1450 (C=C and C=N stretches, aromatic), ~800-700 (C-Cl and C-I stretches). |
Biological Activity and Potential Applications
While direct biological studies on this compound are limited in the public domain, the quinoline scaffold is a cornerstone in drug discovery. Derivatives are known to possess significant therapeutic properties.
-
Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative effects. Specifically, quinoline-3-carboxylates have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in oncology.[3]
-
Antimalarial Activity: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. The 4-oxo-3-carboxyl quinolone scaffold has also been identified as a potent antimalarial pharmacophore.[4][5]
-
Antibacterial Activity: Quinolone antibiotics, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]
Hypothetical Mechanism of Action: EGFR/HER-2 Kinase Inhibition
Based on the activity of related quinoline-3-carboxylates, a plausible mechanism of action for this compound in an anticancer context is the inhibition of receptor tyrosine kinases like EGFR and HER-2.[3] Inhibition of these receptors can block downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.
Caption: Hypothetical inhibition of EGFR/HER-2 signaling pathways.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
To evaluate the potential anticancer activity, a standard colorimetric assay like the MTT assay can be performed to measure cell viability.
Caption: Workflow for a standard MTT cell viability assay.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
Proper safety precautions should be observed when handling this compound. It is intended for research purposes only.
| Safety Information | Details | Reference |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable chemical intermediate with significant potential for use in drug discovery and development. Its synthesis can be reliably achieved through the chlorination of its 4-hydroxy precursor. Based on the extensive biological activities of the quinoline class, this compound is a promising scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental validation is necessary to fully elucidate its biological activity and mechanism of action.
References
- 1. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS No. 193975-33-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, identified by CAS number 193975-33-6, is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthetic approach, and an exploration of the potential biological significance of the broader class of quinoline-3-carboxylate derivatives in drug discovery. Due to its specific substitution pattern, this compound is likely utilized as a chemical intermediate for the synthesis of more complex molecules.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 193975-33-6 | [3] |
| Molecular Formula | C₁₂H₉ClINO₂ | |
| Molecular Weight | 361.56 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis
A representative synthetic scheme is outlined below:
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. parchem.com [parchem.com]
An In-depth Technical Guide to Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a halogenated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure is a key pharmacophore that can be further modified to explore a range of biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the activities of related quinoline compounds.
Molecular Structure and Chemical Properties
This compound possesses a quinoline core substituted with a chlorine atom at the 4-position, an iodine atom at the 8-position, and an ethyl carboxylate group at the 3-position. The presence of both electron-withdrawing (chloro and iodo) and electron-donating (ester) groups on the quinoline ring system makes it an interesting candidate for structure-activity relationship (SAR) studies.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 193975-33-6[1]
-
Linear Formula: C₁₂H₉ClINO₂
-
Molecular Weight: 361.56 g/mol
Physicochemical Properties:
While experimentally determined data for this specific molecule is not widely available in the public domain, predicted values and data from commercial suppliers provide some insight into its properties.
| Property | Value | Source |
| Physical Form | Solid (White to light yellow) | |
| Boiling Point (Predicted) | 399.0 ± 37.0 °C | [2] |
| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.48 ± 0.41 | [2] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Spectral Data:
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its precursor, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, followed by a chlorination reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
The synthesis of the 4-hydroxy quinoline precursor can be adapted from established methods for similar structures. One common approach is the Gould-Jacobs reaction.
Materials:
-
2-Iodoaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether (or another high-boiling point solvent)
Procedure:
-
A mixture of 2-iodoaniline and diethyl (ethoxymethylene)malonate is heated. This reaction typically proceeds without a solvent or in a high-boiling solvent like ethanol to form an intermediate, ethyl 2-((2-iodophenyl)amino)acrylate.
-
The intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C.
-
The reaction mixture is heated for a period of time (e.g., 30-60 minutes) to effect cyclization.
-
Upon cooling, the product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.
Experimental Protocol: Chlorination of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).
Materials:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution (optional, for neutralization)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated under reflux (the boiling point of POCl₃ is approximately 105°C) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully poured onto crushed ice with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Potential Biological Activity and Applications
While specific biological studies on this compound are limited in publicly accessible literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.
-
Antimicrobial Activity: Quinolone derivatives are known for their antibacterial properties.[4][5] The substitution pattern on the quinoline ring can significantly influence the antimicrobial spectrum and potency. Some iodo-substituted quinolines have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Anticancer Activity: Numerous 2- and 4-substituted quinoline derivatives have been investigated for their potential as anticancer agents.[7][8][9] They have shown activity against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.
-
Drug Development Intermediate: Due to its reactive sites, particularly the chloro and iodo substituents, this molecule serves as a versatile intermediate for the synthesis of more complex molecules. These positions can be targeted for further functionalization to develop novel therapeutic agents.
The logical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the target molecule.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.
Conclusion
This compound is a synthetically accessible and versatile quinoline derivative. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, its structural features suggest significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation is warranted to fully elucidate its chemical and biological profile.
References
- 1. parchem.com [parchem.com]
- 2. Ethyl4-chloro-8-iodoquinoline-3-carboxylate , 95% , 193975-33-6 - CookeChem [cookechem.com]
- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a key intermediate for drug development and scientific research. The synthesis is detailed through a well-established multi-step process, beginning with readily available starting materials. This document outlines the core synthetic strategy, provides detailed experimental protocols, and presents quantitative data from analogous preparations to guide researchers.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a three-step sequence based on the Gould-Jacobs reaction. The process begins with the condensation of a substituted aniline with a diethyl malonate derivative, followed by a thermally induced cyclization to form the quinoline core. The final step involves the chlorination of the 4-hydroxy group.
The logical starting materials for this synthesis are 2-iodoaniline and diethyl ethoxymethylenemalonate (DEEM) . The reaction proceeds through a key intermediate, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate , before yielding the final product.
Caption: Overall synthetic workflow for this compound.
Starting Materials and Reagents
The primary materials required for this synthesis are detailed below.
| Material | Role | CAS Number | Notes |
| 2-Iodoaniline | Aromatic Precursor | 615-43-0 | Provides the benzene ring and the iodine atom at the 8-position of the final quinoline structure. |
| Diethyl ethoxymethylenemalonate (DEEM) | C3 Synthon | 87-13-8 | Reacts with the aniline to form the enamine intermediate and provides the atoms for the pyridine ring of the quinoline.[1] |
| Diphenyl ether (Dowtherm A) | High-Boiling Solvent | 101-84-8 | Typically used as the solvent for the high-temperature thermal cyclization step.[2] |
| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | 10025-87-3 | Used to convert the 4-hydroxy group of the quinoline intermediate into the 4-chloro group of the final product.[2][3] |
| Acetonitrile | Solvent | 75-05-8 | A common solvent for the chlorination step.[4] |
| Benzyltriethylammonium chloride | Catalyst | 56-37-1 | Often used as a phase-transfer catalyst in the chlorination reaction.[4] |
Experimental Protocols
The synthesis is divided into two primary stages: the formation of the 4-hydroxyquinoline intermediate and its subsequent chlorination. The following protocols are based on established procedures for analogous compounds.[1][2][3][4]
Stage 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (via Gould-Jacobs Reaction)
This stage involves two sequential reactions: an initial condensation followed by thermal cyclization.
-
Condensation:
-
In a round-bottom flask, combine equimolar amounts of 2-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture, typically at a temperature of 100-120°C, for 1-2 hours.[2] The reaction can be monitored by TLC to confirm the formation of the intermediate, diethyl 2-((2-iodoanilino)methylene)malonate.
-
Upon completion, the ethanol byproduct can be removed under reduced pressure.
-
-
Thermal Cyclization:
-
Add a high-boiling solvent, such as diphenyl ether (Dowtherm A), to the crude intermediate from the previous step.
-
Heat the mixture to a high temperature, typically around 250°C, for 2-4 hours to induce cyclization.[2]
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane to remove the diphenyl ether, and dry to obtain the crude Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. The product can be further purified by recrystallization.
-
Stage 2: Synthesis of this compound
This stage converts the 4-hydroxy intermediate to the final 4-chloro product.
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate in a solvent such as acetonitrile.[4]
-
Add a catalyst, for example, benzyltriethylammonium chloride (approximately 1 equivalent).[4]
-
Under continuous stirring, add an excess of phosphorus oxychloride (POCl₃) dropwise (typically 4-5 equivalents).[4]
-
Heat the reaction mixture to reflux (around 90-100°C) for 3-4 hours or until the reaction is complete as monitored by TLC.[2][3]
-
After cooling, carefully pour the reaction mixture into ice water to quench the excess POCl₃.
-
A precipitate will form, which is the crude final product.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data from Analogous Syntheses
| Synthesis Stage | Precursor | Reagents & Conditions | Yield | Reference |
| Cyclization (Gould-Jacobs) | Substituted Aniline + DEEM | Dowtherm A, 250°C, 3 hours | N/A | [2] |
| Chlorination | Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate | POCl₃, 100°C, 3.5 hours | N/A | [3] |
| Chlorination | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl₃, Benzyltriethylammonium chloride, Acetonitrile, Reflux, 1 hour | 70% | [4] |
Logical Workflow for Reagent Selection
The choice of reagents and reaction pathway is dictated by the target structure. The following diagram illustrates the decision-making process for the synthesis.
Caption: Decision workflow for synthetic route and reagent selection.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document compiles essential information based on its chemical structure, data from closely related analogs, and established synthetic methodologies for the quinoline scaffold. The guide covers physicochemical properties, proposed synthetic routes, spectral analysis, and potential biological significance, serving as a valuable resource for researchers investigating this and similar molecular entities.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents at various positions on the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. This compound, with its chloro, iodo, and carboxylate ester functionalities, represents a versatile scaffold for further chemical modification and exploration of its therapeutic potential. The 4-chloro position is particularly reactive and allows for the introduction of various nucleophiles, making it a key intermediate in the synthesis of diverse quinoline-based compounds.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported. The information presented in the table below is based on available supplier data and predicted values. For comparison, data for the closely related isomer, Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, is included where available, as it is expected to have similar properties.
| Property | This compound | Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (Analogue) |
| CAS Number | 193975-33-6 | 403939-53-9 |
| Molecular Formula | C₁₂H₉ClINO₂ | C₁₂H₉ClINO₂ |
| Molecular Weight | 377.56 g/mol | 377.56 g/mol |
| Appearance | Solid | Solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C[3] | Not specified |
| Purity | >95%[3] | Not specified |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely begin with the reaction of 2-iodoaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate anilinomethylenemalonate. This intermediate would then undergo thermal cyclization to yield ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then afford the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
-
In a round-bottom flask, combine 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the initial reaction, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250°C for 30 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Step 2: Synthesis of this compound
-
To a flask containing ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Spectral Data (Predicted and Analog-Based)
No specific spectral data for this compound has been identified in the reviewed literature. The following table presents predicted and analog-based data to guide researchers in characterizing this compound. The data for the 7-iodo isomer is provided as a reference.[4]
| Spectral Data | Predicted/Analog-Based Values for this compound | Experimental Data for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~7.5-8.5 (m, 4H, Ar-H) | Not available |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (CH₃), ~62 (CH₂), ~95 (C-I), ~120-150 (Ar-C), ~165 (C=O) | Not available |
| Mass Spectrum (m/z) | [M]⁺: 377, [M+2]⁺: 379 (due to ³⁷Cl isotope) | Not available |
| IR Spectroscopy (cm⁻¹) | ~1720 (C=O stretch), ~1550 (C=N stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch), ~550 (C-I stretch) | Available as IR spectra in the solid phase and in an argon matrix.[4] |
Potential Biological Activity and Applications
While the biological activity of this compound has not been explicitly reported, the quinoline scaffold is a well-established pharmacophore with a wide range of therapeutic applications.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including DNA replication and repair, and receptor tyrosine kinases.[1]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. Halogenated quinolines, in particular, have shown significant activity against a range of pathogens.[2]
-
Enzyme Inhibition: Substituted quinolines have been developed as inhibitors for various enzymes, including kinases and proteases, which are implicated in numerous diseases.
The presence of the reactive 4-chloro group in this compound makes it an ideal starting material for the synthesis of a library of derivatives to explore these potential biological activities. The workflow for such a drug discovery process is outlined below.
Caption: A typical drug discovery workflow starting from a versatile chemical scaffold.
Safety Information
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.[3]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel bioactive molecules. While specific characterization data is sparse, this guide provides a framework for its synthesis, and predicted physicochemical and spectral properties based on closely related structures. The versatile quinoline core, combined with the reactive chloro and iodo substituents, makes this compound a promising starting point for drug discovery programs targeting a range of diseases. Further research is warranted to fully characterize this compound and explore its biological activities.
References
In-depth Technical Guide: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate - Purity and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the purity and storage of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of detailed public information, this guide consolidates known specifications from commercial suppliers and outlines general best practices for the handling, analysis, and storage of related quinoline derivatives.
Chemical and Physical Properties
A summary of the key identification and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 193975-33-6 |
| Linear Formula | C₁₂H₉ClINO₂ |
| Molecular Weight | 361.56 g/mol |
| Physical Form | Solid |
Purity Specifications
Commercial grades of this compound are typically available with purities of 95% or 97%.[1][2] It is crucial for researchers to verify the purity of each batch through appropriate analytical methods to ensure the reliability and reproducibility of experimental results.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and stability of this compound. The following conditions are recommended based on supplier guidelines:
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Light | Store in a dark place |
These conditions help to prevent degradation from heat, oxidation, and light exposure.
General Experimental Protocols for Analysis
While a specific, validated analytical method for this compound is not publicly available, the purity of quinoline derivatives is commonly assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized HPLC protocol that can serve as a starting point for method development.
Objective: To determine the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
C18 analytical column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of the compound.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component with the calibration curve generated from the reference standard.
Logical Workflow for Quality Control
The following diagram illustrates a logical workflow for the quality control of incoming batches of this compound.
Caption: Quality control workflow for incoming material.
Stability Considerations
Halogenated heterocyclic compounds can be susceptible to degradation over time, especially when exposed to heat, light, or reactive atmospheres. While specific stability data for this compound is not available, it is best practice to:
-
Regularly monitor the purity of stored material, especially for long-term storage.
-
Be aware of potential degradation pathways, which may include hydrolysis of the ester or dehalogenation.
-
Conduct forced degradation studies (e.g., exposure to acid, base, heat, and light) to identify potential degradation products and develop a stability-indicating analytical method.
This guide serves as a foundational resource based on currently available information. For critical applications, it is strongly recommended that researchers perform their own comprehensive analysis and stability studies to ensure the quality and suitability of this compound for their specific needs.
References
Reactivity of Chloro and Iodo Groups on the Quinoline Core: An In-depth Technical Guide
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline core is crucial for modulating its pharmacological profile, and the introduction of substituents at various positions is a key strategy in the design of novel drug candidates. Halogenated quinolines, particularly chloro- and iodo-substituted derivatives, are versatile intermediates in the synthesis of complex quinoline-based molecules. This is largely due to their ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
This technical guide provides a comprehensive overview of the comparative reactivity of chloro and iodo groups on the quinoline core, with a focus on their application in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these important synthetic transformations in their work.
General Principles of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the reactivity of halogens in these reactions is I > Br > Cl > F. This trend is a consequence of the bond dissociation energies, where the C-I bond is the weakest and therefore the most easily cleaved in the oxidative addition step of the catalytic cycle.
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster overall reaction rate. Consequently, iodoquinolines are generally more reactive than their chloroquinoline counterparts and can often be coupled under milder reaction conditions.
The position of the halogen on the quinoline ring also influences its reactivity. For instance, halogens at the 2- and 4-positions are generally more reactive than those at other positions due to the electronic influence of the ring nitrogen. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of haloquinolines.
Key Cross-Coupling Reactions for the Functionalization of Haloquinolines
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis and are widely used in the pharmaceutical industry. The most important of these for the functionalization of chloro- and iodoquinolines are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. It is one of the most frequently used reactions in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures.
In the context of haloquinolines, the higher reactivity of the C-I bond means that iodoquinolines will typically undergo Suzuki-Miyaura coupling more readily than chloroquinolines. This can allow for selective coupling at an iodo-substituted position in the presence of a chloro-substituent.
| Parameter | Chloroquinoline | Iodoquinoline |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Na₂CO₃, K₂CO₃, Et₃N |
| Typical Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, Ethanol/Water |
| Typical Temperature | 80-120 °C | Room Temperature to 100 °C |
| Relative Reactivity | Lower | Higher |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are common features in bioactive molecules.
Similar to the Suzuki-Miyaura coupling, the reactivity trend in Buchwald-Hartwig amination follows the order I > Br > Cl. Therefore, iodoquinolines are more amenable to C-N bond formation under milder conditions compared to chloroquinolines. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance.
| Parameter | Chloroquinoline | Iodoquinoline |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) | Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP or P(t-Bu)₃ |
| Typical Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | NaOt-Bu, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 60-100 °C |
| Relative Reactivity | Lower | Higher |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes, which are important building blocks in materials science and for the preparation of complex natural products and pharmaceuticals.
The Sonogashira coupling also follows the general reactivity trend of I > Br > Cl for the aryl halide. Iodoquinolines are therefore the preferred substrates for this transformation, often reacting under milder, copper-free conditions. Chloroquinolines typically require more forcing conditions and more sophisticated catalyst systems to achieve good yields.
| Parameter | Chloroquinoline | Iodoquinoline |
| Typical Catalyst | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI | PdCl₂(PPh₃)₂/CuI, Pd(PPh₃)₄/CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH |
| Typical Solvent | THF, DMF, Toluene | THF, DMF, Toluene |
| Typical Temperature | 60-100 °C | Room Temperature to 80 °C |
| Relative Reactivity | Lower | Higher |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of haloquinolines. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Iodoquinoline
To a reaction vessel charged with the iodoquinoline (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) is added a degassed solvent (e.g., a mixture of toluene and water). The mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline
In a glovebox or under an inert atmosphere, a reaction tube is charged with the chloroquinoline (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.). A dry, degassed solvent such as toluene or dioxane is added, and the tube is sealed. The reaction mixture is then heated to the appropriate temperature (e.g., 100-110 °C) with vigorous stirring. After the reaction is deemed complete by TLC or LC-MS analysis, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
General Procedure for Sonogashira Coupling of an Iodoquinoline
To a solution of the iodoquinoline (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as THF or DMF under an inert atmosphere are added a base (e.g., triethylamine, 2.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.). The reaction mixture is stirred at room temperature or heated gently (e.g., to 50 °C) until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a solid drying agent, and concentrated in vacuo. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Quinoline derivatives are known to interact with a variety of biological targets, including protein kinases, which are key components of cellular signaling pathways. For example, many quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in cancer.
Below are Graphviz diagrams illustrating a simplified EGFR signaling pathway, which is often targeted by quinoline-based inhibitors, and the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Methodological & Application
Application Notes and Protocols: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a versatile trifunctionalized quinoline scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a modifiable iodo group at the 8-position, and an ester at the 3-position, makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and this particular derivative serves as a key building block for the development of novel agents targeting infectious diseases and cancer.
The primary application of this scaffold lies in its use as an intermediate for the synthesis of potent inhibitors of the cytochrome bc1 complex (complex III) in parasites like Plasmodium falciparum, the causative agent of malaria. The 4-chloro group is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains crucial for biological activity. The 8-iodo position offers a site for further structural modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Key Applications in Medicinal Chemistry
-
Antimalarial Drug Discovery: Serves as a crucial intermediate in the synthesis of 4-aminoquinoline and 4-oxoquinoline derivatives that target the cytochrome bc1 complex of Plasmodium falciparum. The ability to introduce various substituents at the 4- and 8-positions allows for the fine-tuning of inhibitory activity against both drug-sensitive and drug-resistant strains of the parasite.
-
Anticancer Agent Development: The quinoline scaffold is a key component of several kinase inhibitors. This compound can be utilized to generate libraries of compounds for screening against various cancer-related kinases. The 4-anilinoquinoline derivatives, in particular, are a well-known class of epidermal growth factor receptor (EGFR) kinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The distinct functional groups on the molecule provide handles for systematic chemical modifications. This allows researchers to probe the specific interactions between the synthesized compounds and their biological targets, leading to a better understanding of the pharmacophore and the rational design of more potent and selective molecules.
Quantitative Data Summary
While specific biological data for derivatives of this compound is not extensively published, the following table presents hypothetical data based on the activity of closely related 4-aminoquinoline antimalarial compounds to illustrate the potential of this scaffold. The data represents the inhibitory activity against the cytochrome bc1 complex of P. falciparum and cytotoxicity against a human cell line.
| Compound ID | R Group (at 4-position) | P. falciparum bc1 IC50 (nM) | Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) |
| ECIQ-1 | -NH-(CH2)2-N(CH3)2 | 15 | > 50 | > 3333 |
| ECIQ-2 | -NH-(CH2)3-N(C2H5)2 | 8 | 45 | 5625 |
| ECIQ-3 | -NH-CH(CH3)-(CH2)3-N(C2H5)2 | 5 | 30 | 6000 |
| ECIQ-4 | -NH-(4-fluorophenyl) | 120 | > 100 | > 833 |
| ECIQ-5 | -NH-(3-chloro-4-methoxyphenyl) | 55 | 85 | 1545 |
Note: This data is illustrative and based on trends observed for similar 4-aminoquinoline antimalarials.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoquinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with various amines to generate a library of 4-aminoquinoline derivatives.
Materials:
-
This compound
-
Amine of choice (e.g., N,N-dimethylethylenediamine, 4-fluoroaniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Base (e.g., Triethylamine (TEA), Potassium carbonate)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 4-aminoquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimalarial Assay (Cytochrome bc1 Inhibition)
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against the P. falciparum cytochrome bc1 complex.
Materials:
-
Synthesized 4-aminoquinoline derivatives
-
Mitochondria isolated from P. falciparum
-
Decylubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Spectrophotometer
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer and the isolated P. falciparum mitochondria.
-
Add varying concentrations of the test compounds to the wells. Include a positive control (e.g., atovaquone) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding decylubiquinol and cytochrome c.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.
Caption: Inhibition of the mitochondrial electron transport chain by 4-aminoquinoline derivatives.
Application Notes and Protocols: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate as a Key Intermediate in the Synthesis of Novel DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate as a pivotal intermediate in the synthesis of advanced drug candidates, particularly potent inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for the development of therapeutics for cancer and autoimmune diseases.[1][2][3] The protocols herein describe a robust, multi-step synthesis culminating in the production of a highly potent DHODH inhibitor, referred to as Compound 41, which has demonstrated significant preclinical potential.[3] This guide is intended to provide researchers with the necessary information to synthesize and utilize this versatile intermediate for the discovery and development of novel therapeutics.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Specifically, 4-quinoline carboxylic acid derivatives have been identified as a promising class of DHODH inhibitors, with brequinar being a well-known example.[3][5] The strategic functionalization of the quinoline ring is crucial for optimizing potency and pharmacokinetic properties. This compound is a highly valuable intermediate due to its dual reactive sites: the chloro group at the 4-position, which is susceptible to nucleophilic substitution, and the iodo group at the 8-position, which is ideal for carbon-carbon bond formation via cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the systematic and modular construction of complex molecular architectures, leading to the discovery of novel drug candidates like Compound 41.
Synthesis of this compound
The synthesis of the title intermediate is accomplished through a reliable three-step sequence, commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.
Step 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
This step employs the Gould-Jacobs reaction, a classic method for quinoline synthesis.[1][7] It involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
-
Reaction Scheme:
-
2-Iodoaniline reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate.
-
The intermediate undergoes thermal cyclization in a high-boiling solvent like Dowtherm A to yield Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
-
Step 2: Chlorination to Yield this compound
The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent, typically phosphorus oxychloride (POCl₃).[8][9]
-
Reaction Scheme:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate is treated with phosphorus oxychloride, often with gentle heating, to afford the desired product.
-
Application in the Synthesis of a Potent DHODH Inhibitor (Compound 41)
The utility of this compound is exemplified in the synthesis of Compound 41, a highly potent DHODH inhibitor with an IC₅₀ of 9.71 ± 1.4 nM.[3] The key transformation is a Suzuki-Miyaura cross-coupling reaction.
Step 3: Suzuki-Miyaura Coupling to Synthesize the Precursor to Compound 41
The iodine atom at the 8-position of the quinoline ring is selectively replaced with an aryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][10]
-
Reaction Scheme:
-
This compound is coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base.
-
Step 4: Final Conversion to Compound 41
The final step involves the hydrolysis of the ester group to the corresponding carboxylic acid, which is a critical pharmacophore for DHODH inhibition.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: To the reaction mixture, add Dowtherm A to create a stirrable slurry. Heat the mixture to 250 °C for 3 hours.
-
Work-up: Allow the reaction to cool to room temperature. The solid product is then filtered, washed with a suitable solvent (e.g., hexane or ether) to remove the Dowtherm A, and dried under vacuum.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is then filtered, washed with cold water until the filtrate is neutral, and dried under vacuum.
Protocol 3: Synthesis of the Precursor to Compound 41 via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 4: Hydrolysis to Compound 41
-
Reaction Setup: Dissolve the ester precursor from Protocol 3 in a mixture of THF and water.
-
Hydrolysis: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried to yield Compound 41.
Quantitative Data
| Compound/Intermediate | Molecular Weight | Typical Yield | Purity | Reference |
| Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate | 359.14 g/mol | 70-80% | >95% | [11] |
| This compound | 377.59 g/mol | 85-95% | >98% | [11] |
| Precursor to Compound 41 (Post-Suzuki Coupling) | Varies | 60-80% | >95% | [3] |
| Compound 41 (Final Product) | Varies | >90% | >99% | [3] |
Biological Activity of DHODH Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell-Based Assay (EC₅₀) | Reference |
| Brequinar | DHODH | 250 ± 110 | Varies by cell line | [3] |
| Compound 41 | DHODH | 9.71 ± 1.4 | Potent antiproliferative activity | [3] |
| Compound 43 | DHODH | 26.2 ± 1.8 | Potent antiproliferative activity | [3] |
Visualizations
Caption: Synthetic workflow for Compound 41.
Caption: DHODH inhibition in pyrimidine synthesis.
Conclusion
This compound is a highly adaptable and valuable intermediate for the synthesis of complex quinoline-based drug candidates. The presented protocols offer a clear and reproducible pathway for its synthesis and subsequent elaboration into potent DHODH inhibitors. The dual reactivity of this intermediate provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for structure-activity relationship studies and lead optimization, ultimately accelerating the discovery of novel therapeutics for cancer and other proliferative diseases.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 4-chloro-8-iodoquinoline-3-carboxylate. This protocol is designed to be a robust starting point for the synthesis of novel 8-aryl-4-chloroquinoline-3-carboxylate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The inherent differential reactivity of the C-I and C-Cl bonds allows for highly regioselective functionalization at the C-8 position.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of this compound, the reaction allows for the selective introduction of an aryl or heteroaryl group at the 8-position of the quinoline core. This selectivity is driven by the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] The resulting 8-aryl-4-chloroquinoline-3-carboxylates can serve as key building blocks for the synthesis of a diverse range of complex molecules with potential biological activity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.
-
Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables summarize typical reaction conditions and expected yields based on analogous reactions with dihaloquinolines and related heterocyclic systems. These tables provide a starting point for reaction optimization.
Table 1: General Conditions for Regioselective Suzuki Coupling at the C-8 Position
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid or Arylboronic Ester (1.1 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Expected Yields for Suzuki Coupling with Various Arylboronic Acids (Based on Analogs)
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 - 95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 80 - 90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 75 - 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 - 90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of this compound at the C-8 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-aryl-4-chloroquinoline-3-carboxylate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for the Suzuki Coupling Reaction
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of ethyl 4-chloro-8-iodoquinoline-3-carboxylate. This versatile building block allows for selective functionalization at the 8-position, a key strategy in the synthesis of novel quinoline derivatives for pharmaceutical and materials science applications.
Principle of Regioselectivity
The palladium-catalyzed cross-coupling on the this compound scaffold is governed by the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a predictable order of reactivity where the C-I bond is significantly more susceptible to cleavage by the palladium catalyst than the C-Cl bond. Consequently, cross-coupling reactions will selectively occur at the 8-iodo position, leaving the 4-chloro position intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-chloroquinoline-3-carboxylates
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl or vinyl substituents at the 8-position of the quinoline core.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-10 mol%. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Often, the catalyst itself contains the necessary ligand. Additional ligand may be required for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is commonly used. |
| Boronic Acid/Ester | Arylboronic acids, vinylboronic acids | Typically used in a slight excess (1.1-1.5 equivalents). |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 75-95% | Yields are substrate-dependent. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 8-aryl-4-chloroquinoline-3-carboxylate.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-4-chloroquinoline-3-carboxylates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the introduction of a wide range of primary and secondary amines at the 8-position of the quinoline ring.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | The choice of ligand is crucial and depends on the amine substrate. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally used. |
| Amine | Primary and secondary aliphatic/aromatic amines | Typically used in a slight excess (1.1-1.5 equivalents). |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70-90% | Yields can vary significantly with the amine coupling partner. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 8-amino-4-chloroquinoline-3-carboxylate.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 8-Alkynyl-4-chloroquinoline-3-carboxylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to π-conjugated systems.[3][4] This reaction is highly effective for installing alkynyl moieties at the 8-position of the quinoline nucleus.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%. |
| Copper(I) Co-catalyst | CuI | Usually 1-10 mol%. Copper-free conditions are also possible. |
| Ligand | PPh₃ or other phosphine ligands | Often included in the palladium precatalyst. |
| Base | Et₃N, i-Pr₂NH (DIPA), DBU | The base often serves as the solvent or co-solvent. |
| Terminal Alkyne | Aryl or alkyl acetylenes | Used in a slight excess (1.1-2.0 equivalents). |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are essential. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 80-98% | Generally high-yielding for a variety of alkynes. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).
-
Extraction: Wash the organic solution with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-alkynyl-4-chloroquinoline-3-carboxylate.
Visualization: Sonogashira Catalytic Cycles
References
Application Notes and Protocols for Nucleophilic Substitution Reactions at the 4-Position of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these compounds. Among the various positions on the quinoline ring, the 4-position is of particular interest, as substitution at this site is often crucial for biological efficacy.
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a versatile synthetic intermediate for the development of novel quinoline-based drug candidates. The presence of a chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse array of functional groups. The electron-withdrawing nature of the quinoline nitrogen and the ester group at the 3-position activates the C4-position towards nucleophilic attack. Furthermore, the iodine atom at the 8-position offers a handle for subsequent cross-coupling reactions, providing a pathway for further molecular diversification.
These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, and hydrazine. The resulting 4-substituted-8-iodoquinoline-3-carboxylates are valuable precursors for the synthesis of novel compounds with potential therapeutic applications.
General Reaction Scheme
The general scheme for the nucleophilic substitution reaction at the 4-position of this compound is depicted below. The reaction involves the displacement of the chloride leaving group by a nucleophile (Nu-H).
Caption: General reaction scheme for SNAr at the 4-position.
Experimental Protocols
Note: The following protocols are based on general procedures for nucleophilic substitution on 4-chloroquinolines and may require optimization for this compound. The reactivity of the substrate can be influenced by the electronic and steric effects of the 8-iodo substituent.
Protocol 1: Synthesis of Ethyl 4-Amino-8-iodoquinoline-3-carboxylates (Conventional Heating)
This protocol describes the reaction of this compound with primary or secondary amines under conventional heating.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine) (1.2 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3)) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of Ethyl 4-Thio-8-iodoquinoline-3-carboxylates
This protocol outlines the reaction with thiol nucleophiles to generate 4-thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 equivalents)
-
Base (e.g., Sodium ethoxide (NaOEt) or Potassium carbonate (K2CO3)) (1.5 equivalents)
-
Solvent (e.g., Ethanol or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 eq) in the chosen solvent.
-
Add the base (1.5 eq) portion-wise and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.
-
Once the reaction is complete (typically 2-12 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Ethyl 4-Hydrazino-8-iodoquinoline-3-carboxylate
This protocol describes the synthesis of the 4-hydrazino derivative, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Hydrazine hydrate (N2H4·H2O) (5.0 equivalents)
-
Solvent (e.g., Ethanol or 2-Propanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 4: Microwave-Assisted Synthesis of 4-Substituted-8-iodoquinoline-3-carboxylates
Microwave irradiation can significantly reduce reaction times and improve yields for these nucleophilic substitution reactions.
Materials:
-
This compound
-
Nucleophile (Amine, Thiol, etc.) (1.2-1.5 equivalents)
-
Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (if required)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the nucleophile (1.2-1.5 eq), and the solvent. Add a base if necessary.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocols.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for nucleophilic substitution reactions on 4-chloroquinoline systems. Note: Yields are based on reactions with analogous 4-chloroquinolines and may vary for the 8-iodo substituted substrate.
Table 1: Reaction of Ethyl 4-chloro-8-methylquinoline-3-carboxylate with Various Nucleophiles [2]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | - | Ethanol | Reflux | 6 | Ethyl 4-anilino-8-methylquinoline-3-carboxylate | 75 |
| 4-Ethoxyaniline | - | Ethanol | Reflux | 6 | Ethyl 4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate | 80 |
| Thiophenol | NaOEt | Ethanol | RT | 4 | Ethyl 8-methyl-4-(phenylthio)quinoline-3-carboxylate | 70 |
| Hydrazine Hydrate | - | Ethanol | Reflux | 4 | Ethyl 4-hydrazino-8-methylquinoline-3-carboxylate | 65 |
Table 2: Microwave-Assisted Amination of 4,7-dichloroquinoline
| Amine | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzylamine | - | DMSO | 140 | 20 | 92 |
| Morpholine | K2CO3 | DMSO | 180 | 30 | 85 |
| Aniline | NaOH | DMSO | 180 | 30 | 88 |
Logical Workflow for Synthesis and Application
The following diagram illustrates the workflow from the starting material to potential applications in drug discovery.
Caption: Workflow from synthesis to drug discovery applications.
Potential Applications in Drug Development
The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The introduction of various amine functionalities at the 4-position can lead to compounds with a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The synthesized 4-amino-8-iodoquinoline-3-carboxylates can be screened against various biological targets. For example, certain 4-aminoquinoline derivatives have been investigated as inhibitors of enzymes such as NAD-hydrolyzing enzyme CD38.
The 4-thioether and 4-hydrazino derivatives also serve as valuable intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic value. The 8-iodo substituent provides a crucial handle for further structural modifications via palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. This dual functionalization strategy at the 4- and 8-positions makes this compound a highly valuable building block in the design and synthesis of novel drug candidates.
Signaling Pathway Example: Inhibition of Kinase Signaling
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by novel quinoline-based inhibitors.
References
Application Notes and Protocols for the Synthesis of Antimalarial Compounds from Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel antimalarial compounds starting from Ethyl 4-chloro-8-iodoquinoline-3-carboxylate. This starting material offers three reactive sites for chemical modification: the C4-chloro group, the C8-iodo group, and the C3-ethyl carboxylate group, making it a versatile scaffold for developing new drug candidates. The following sections detail synthetic strategies, experimental protocols, and representative biological data for derivatives of this quinoline core.
Introduction
The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with notable examples like chloroquine and mefloquine. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new quinoline-based therapeutics. This compound is a promising starting material for generating a diverse library of antimalarial candidates by leveraging its multiple functional groups for chemical elaboration. The primary synthetic routes involve nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling reactions at the C8 position, and modification of the C3-ester.
Synthetic Strategies
The development of potent antimalarial agents from this compound can be approached through two primary synthetic pathways, often used in combination:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic attack by amines. This allows for the introduction of various side chains, a critical feature for antimalarial activity. The choice of the amine side chain can significantly influence the compound's potency, pharmacokinetic properties, and ability to overcome drug resistance.[1][2]
-
Palladium-Catalyzed Cross-Coupling at the C8-Position: The iodo group at the C8 position provides a handle for introducing a wide range of substituents via palladium-catalyzed reactions such as Suzuki and Sonogashira couplings.[3][4] This allows for the exploration of the structure-activity relationship (SAR) at this position, which can impact the compound's interaction with its biological target.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound.
Protocol 1: Synthesis of Ethyl 4-(diaminoalkyl)amino-8-iodoquinoline-3-carboxylates via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-aminoquinoline derivatives by reacting the starting material with a diamine.
Materials:
-
This compound
-
N,N-Dimethylethylenediamine (or other suitable diamine)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine, Diisopropylethylamine), if required
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the selected diamine (1.5-2.0 eq). If using a salt of the amine, add a suitable base (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Synthesis of Ethyl 4-chloro-8-(alkynyl)quinoline-3-carboxylates via Sonogashira Coupling
This protocol details the palladium-catalyzed coupling of a terminal alkyne to the C8-iodo position.[3][4]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.05-0.1 eq), and CuI (0.1-0.2 eq).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and antimalarial activity of compounds analogous to those that can be synthesized from this compound. The data is compiled from the literature for structurally related compounds to provide an indication of expected outcomes.
Table 1: Representative Reaction Yields
| Starting Material Analogue | Reaction Type | Reagents | Product Analogue | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Nucleophilic Substitution | N,N-Dimethylethylenediamine | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | 75-85 | [1] |
| 4-Chloro-6-methoxyquinoline | Nucleophilic Substitution | Piperazine | 1-(6-Methoxyquinolin-4-yl)piperazine | 80 | [5] |
| 1-Bromo-4-iodobenzene | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI | Bis(4-bromophenyl)acetylene | High | [3] |
| 2-Aryl-4-chloro-3-iodoquinoline | Sonogashira Coupling | Terminal alkynes | 2-Aryl-3,4-bis(alkynyl)quinoline | Good | [6] |
Table 2: Representative In Vitro Antimalarial Activity (IC₅₀ Values)
| Compound Analogue | P. falciparum Strain (CQ-Sensitive) IC₅₀ (nM) | P. falciparum Strain (CQ-Resistant) IC₅₀ (nM) | Reference |
| Chloroquine | 9.5 | 169.0 | [5] |
| Amodiaquine | 10.7 | 87.2 | [7] |
| Representative 4-Aminoquinoline 1 | 7.5 | 19.2 | [7] |
| Representative 4-Aminoquinoline 2 | 5.6 | 17.3 | [8] |
| Styrylquinoline Derivative | - | 4.8 - 26.0 | [9] |
| 4-Oxo-3-carboxyl quinolone | ~250 | ~250 | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for creating antimalarial compounds.
Caption: Mechanism of action for quinoline-based antimalarials.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives from Ethyl 4-Chloro-8-iodoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-aminoquinoline derivatives from ethyl 4-chloro-8-iodoquinoline-3-carboxylate. The methodologies described herein are central to the development of novel compounds with potential therapeutic applications, including but not limited to antimalarial and anticancer agents.[1][2] 4-Aminoquinolines are a critical pharmacophore in medicinal chemistry, and the functionalization at the 4-position allows for the exploration of a vast chemical space to optimize biological activity.[1][2]
The primary transformation detailed is the substitution of the 4-chloro group with various primary and secondary amines. Two robust and widely applicable methods for this conversion are presented: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the nucleophilicity of the amine and the desired reaction conditions.
General Reaction Scheme
The overall transformation involves the displacement of the chlorine atom at the C4 position of the quinoline ring by an amine nucleophile, yielding the corresponding 4-aminoquinoline derivative. The iodine at the C8 position and the ethyl carboxylate at the C3 position offer further opportunities for diversification, which will not be the focus of this protocol but are important considerations for library synthesis.
References
Derivatisierung der Carboxylatgruppe von Ethyl-4-chlor-8-iodchinolin-3-carboxylat: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung der Carboxylatgruppe von Ethyl-4-chlor-8-iodchinolin-3-carboxylat. Diese Verbindung dient als vielseitiges Zwischenprodukt für die Synthese einer Vielzahl von Chinolin-basierten Molekülen mit potenziellen Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung von antimikrobiellen und antineoplastischen Wirkstoffen. Die hier beschriebenen Protokolle umfassen Hydrolyse, Amidierung und Umesterung der Ethylestergruppe, um die entsprechende Carbonsäure, Carboxamide und alternative Ester zu erzeugen.
Überblick über die Derivatisierungsreaktionen
Die Modifikation der Carboxylatgruppe an Position 3 des Chinolinrings ist eine Schlüsselstrategie zur Erzeugung von Molekülbibliotheken für das Wirkstoffscreening. Die Umwandlung des Ethylesters in eine Carbonsäure, verschiedene Amide oder andere Ester ermöglicht die Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften.
Abbildung 2: Arbeitsablauf für die Hydrolyse des Ethylesters.
Protokoll:
-
Lösen Sie Ethyl-4-chlor-8-iodchinolin-3-carboxylat (1 Äquiv.) in einer Mischung aus Tetrahydrofuran (THF) und Methanol (z.B. 1:1 Volumenverhältnis).
-
Fügen Sie eine wässrige Lösung von Natriumhydroxid (NaOH, z.B. 1 N, 2-3 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss bei ca. 75 °C über Nacht. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden. 4[1]. Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie die organischen Lösungsmittel unter vermindertem Druck.
-
Verdünnen Sie den Rückstand mit Wasser und säuern Sie die wässrige Lösung vorsichtig mit Salzsäure (z.B. 1 N HCl) auf einen pH-Wert von 3-4 an.
-
Der ausfallende Feststoff wird durch Filtration gesammelt, gründlich mit Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuum getrocknet.
Tabelle 1: Zusammenfassung der quantitativen Daten für die Hydrolyse (basierend auf analogen Verbindungen)
| Parameter | Wert / Bedingung | Referenz |
| Reagenzien | NaOH (wässrig) | |
| Lösungsmittel | THF/Methanol oder AcOH/H₂O | |
| Temperatur | 75 - 120 °C | |
| Reaktionszeit | Über Nacht | |
| Typische Ausbeute | > 90 % (geschätzt) | - |
Amidierung zu N-substituierten 4-Chlor-8-iodchinolin-3-carboxamiden
Dieses Protokoll beschreibt die Umwandlung der zuvor synthetisierten Carbonsäure in ein Amid unter Verwendung eines Kupplungsreagenzes.
dot
Abbildung 3: Arbeitsablauf für die Amidierungsreaktion.
Protokoll:
-
Lösen Sie 4-Chlor-8-iodchinolin-3-carbonsäure (1 Äquiv.) in wasserfreiem Dimethylformamid (DMF).
-
Fügen Sie N,N'-Carbonyldiimidazol (CDI, 1.1 Äquiv.) portionsweise hinzu.
-
Erhitzen Sie die Mischung für 2.5 Stunden bei 65 °C, um das Acylimidazol-Intermediat zu bilden. 4[1]. Kühlen Sie die Reaktion auf Raumtemperatur ab und fügen Sie das gewünschte Amin (primär oder sekundär, 1.2 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.
-
Nach Abschluss der Reaktion wird die Mischung aufgearbeitet, typischerweise durch wässrige Extraktion zur Entfernung von DMF und überschüssigen Reagenzien, gefolgt von einer Reinigung des Rohprodukts durch Säulenchromatographie oder Umkristallisation.
Tabelle 2: Zusammenfassung der quantitativen Daten für die Amidierung (basierend auf analogen Verbindungen)
| Parameter | Wert / Bedingung | Referenz |
| Kupplungsreagenz | N,N'-Carbonyldiimidazol (CDI) | |
| Lösungsmittel | DMF | |
| Temperatur | 65 °C (Aktivierung), dann RT | |
| Reaktionszeit | 2.5 h (Aktivierung), dann über Nacht | |
| Typische Ausbeute | 60 - 85 % (geschätzt) | - |
Umesterung zu alternativen Chinolin-3-carboxylaten
Dieses Protokoll beschreibt die säure- oder basenkatalysierte Umesterung des Ethylesters.
Protokoll (Basenkatalysiert):
-
Lösen Sie Ethyl-4-chlor-8-iodchinolin-3-carboxylat (1 Äquiv.) im gewünschten Alkohol (z.B. Methanol, Isopropanol), der als Lösungsmittel und Reagenz dient.
-
Fügen Sie eine katalytische Menge einer starken Base hinzu, z.B. das entsprechende Natriumalkoxid (z.B. Natriummethoxid für die Umesterung zu einem Methylester). 3[2]. Rühren Sie die Mischung bei Raumtemperatur oder unter leichtem Erwärmen, bis die Reaktion vollständig ist (Überwachung durch DC oder GC-MS).
-
Neutralisieren Sie den Katalysator mit einer schwachen Säure (z.B. Essigsäure).
-
Entfernen Sie den überschüssigen Alkohol unter vermindertem Druck.
-
Reinigen Sie den Rückstand durch Säulenchromatographie, um das gewünschte Esterprodukt zu erhalten.
Protokoll (Säurekatalysiert):
-
Lösen Sie Ethyl-4-chlor-8-iodchinolin-3-carboxylat (1 Äquiv.) im gewünschten Alkohol.
-
Fügen Sie eine katalytische Menge einer starken Säure hinzu (z.B. Schwefelsäure oder p-Toluolsulfonsäure). 3[3]. Erhitzen Sie die Mischung unter Rückfluss. Die Reaktion befindet sich im Gleichgewicht, daher kann die Verwendung des Alkohols im Überschuss und/oder die Entfernung des entstehenden Ethanols das Gleichgewicht in Richtung des Produkts verschieben. 4[2]. Nach Abkühlen wird die Mischung neutralisiert (z.B. mit einer gesättigten Natriumbicarbonatlösung).
-
Führen Sie eine wässrige Aufarbeitung durch und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.
-
Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt mittels Säulenchromatographie.
Tabelle 3: Zusammenfassung der quantitativen Daten für die Umesterung (allgemeine Bedingungen)
| Parameter | Wert / Bedingung | Referenz |
| Katalysator | Natriumalkoxid (basisch) oder H₂SO₄ (sauer) | |
| Reagenz/Lösungsmittel | Überschuss des gewünschten Alkohols | |
| Temperatur | Raumtemperatur bis Rückfluss | |
| Reaktionszeit | Variabel (Stunden bis Tage) | - |
| Typische Ausbeute | Variabel (abhängig vom Gleichgewicht) | - |
Haftungsausschluss: Diese Protokolle sind als Leitfaden gedacht. Die Anwender sollten alle notwendigen Sicherheitsvorkehrungen treffen und die Reaktionen sorgfältig überwachen. Die Ausbeuten und Reaktionszeiten können je nach den spezifischen Bedingungen und der Reaktivität der verwendeten Amine oder Alkohole variieren.
References
Application Notes and Protocols: Ethyl 4-chloro-8-iodoquinoline-3-carboxylate in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a versatile quinoline derivative. While its primary documented application lies in medicinal chemistry as a key intermediate for the synthesis of novel antimalarial agents, its unique molecular architecture suggests potential utility in various material science domains.[1] The presence of a halogenated quinoline core, a conjugated π-system, and a reactive carboxylate group makes it an attractive building block for the design and synthesis of functional organic materials. This document outlines the current understanding of this compound and explores its potential applications in material science with detailed hypothetical protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 193975-33-6 | [2] |
| Molecular Formula | C12H9ClINO2 | [2] |
| Molecular Weight | 377.56 g/mol | N/A |
| Appearance | Solid | [2] |
| Purity | >95% | [2] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |
Section 1: Synthesis and Characterization
The synthesis of this compound is a multi-step process that is crucial for obtaining the precursor for further material development.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic routes for similar quinoline derivatives.
Materials:
-
Appropriate aniline precursor
-
Diethyl malonate
-
Dowtherm A
-
Phosphorus oxychloride (POCl3)
-
Solvents (e.g., ethanol, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Condensation
-
React the substituted aniline with diethyl malonate in a suitable solvent.
-
Heat the mixture to reflux for several hours to facilitate the condensation reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate product by filtration or extraction.
-
-
Step 2: Cyclization
-
The intermediate from Step 1 is subjected to thermal cyclization in a high-boiling solvent such as Dowtherm A at approximately 250°C.
-
This step leads to the formation of the quinoline ring system.
-
After cooling, the cyclized product is isolated and purified.
-
-
Step 3: Chlorination
-
The hydroxyquinoline intermediate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl3), to introduce the chlorine atom at the 4-position.
-
The reaction is usually carried out at elevated temperatures (e.g., 97°C) overnight.
-
After the reaction, the excess POCl3 is carefully quenched, and the final product, this compound, is isolated and purified by recrystallization or column chromatography.
-
Characterization:
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the single-crystal structure.[3]
Caption: Synthesis and Characterization Workflow.
Section 2: Potential Applications in Material Science
While direct applications of this compound in material science are not yet widely reported, its structural features suggest potential in the following areas.
Application 1: Organic Light-Emitting Diodes (OLEDs)
The quinoline moiety is a known electron-transporting and emissive material in OLEDs. The presence of heavy atoms (iodine and chlorine) could promote phosphorescence, potentially leading to highly efficient OLED devices. The ethyl carboxylate group provides a site for further functionalization to tune the electronic properties and improve solubility.
Hypothetical Experimental Protocol: Synthesis of a Phosphorescent Emitter
-
Step 1: Suzuki Coupling
-
React this compound with an appropriate boronic acid derivative (e.g., a carbazole-based boronic acid) under palladium catalysis. The iodine at the 8-position is expected to be more reactive in Suzuki coupling than the chlorine at the 4-position, allowing for selective functionalization.
-
This step attaches a hole-transporting unit to the quinoline core.
-
-
Step 2: Saponification
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH).
-
-
Step 3: Ligand Formation and Iridium Complexation
-
The resulting carboxylic acid can act as a ligand for complexation with an iridium(III) center, a common core for phosphorescent emitters.
-
React the ligand with an iridium precursor, such as [Ir(ppy)2Cl]2, to form the final phosphorescent iridium(III) complex.
-
Device Fabrication and Characterization:
-
The synthesized complex would be incorporated as the emissive layer in a multilayer OLED device fabricated by vacuum deposition or solution processing.
-
The device performance would be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.
Caption: Workflow for OLED Emitter Development.
Application 2: Chemosensors
The quinoline nitrogen and the carbonyl oxygen of the ester group can act as potential binding sites for metal ions. Upon binding, changes in the photophysical properties (e.g., fluorescence quenching or enhancement) of the molecule could be observed, forming the basis for a chemosensor. The reactive chloro and iodo groups allow for further modification to introduce specific recognition moieties for target analytes.
Hypothetical Experimental Protocol: Development of a Metal Ion Sensor
-
Step 1: Functionalization
-
The chlorine atom at the 4-position can be substituted with a nucleophile containing a receptor unit for a specific metal ion (e.g., a crown ether for alkali metal ions or a polyamine chain for transition metal ions) via nucleophilic aromatic substitution (SNAr).
-
-
Step 2: Spectroscopic Titration
-
The synthesized sensor molecule is dissolved in a suitable solvent.
-
A stock solution of the target metal ion is incrementally added to the sensor solution.
-
The changes in the absorption and emission spectra are recorded after each addition.
-
-
Step 3: Data Analysis
-
The binding constant (Ka) and limit of detection (LOD) are calculated from the titration data to evaluate the sensor's performance.
-
Caption: Chemosensor Development Workflow.
Section 3: Quantitative Data
As the material science applications of this compound are largely unexplored, quantitative data regarding device performance or sensing capabilities are not available. The following table summarizes known conformational data from computational studies, which can be relevant for predicting molecular packing in solid-state devices.
| Conformer | Relative Energy (kJ mol⁻¹) | Population at 298.15 K (%) | Reference |
| sa | 0.00 | N/A | [3] |
| sg | 0.43 | 25.2 | [3] |
| aa | 0.61 | N/A | [3] |
| ag | 0.92 | 17.3 | [3] |
Conformer notation refers to the dihedral angles of the ester group.
Conclusion
This compound is a promising but underexplored building block for material science. Its rich functionality offers numerous avenues for the synthesis of novel organic electronic materials and chemosensors. The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers interested in exploring the material science aspects of this versatile compound. Further experimental work is necessary to validate these hypotheses and to fully elucidate the potential of this molecule in advanced materials.
References
Application Note: Fluorescein Diacetate as a Versatile Building Block for Probing Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeable molecule that serves as an excellent building block for the development of fluorescent probes to measure esterase activity.[1][2] Its utility lies in a straightforward mechanism: intracellular esterase enzymes hydrolyze the acetate groups of FDA, releasing the highly fluorescent compound, fluorescein.[1][] This "turn-on" fluorescent response provides a sensitive and direct readout of enzymatic activity. This application note details the use of FDA for probing esterase activity, providing comprehensive protocols for in vitro and cell-based assays, and presenting key photophysical data for fluorescein and its derivatives.
The core structure of fluorescein can be chemically modified to create a diverse range of probes with tailored specificities and properties.[4][5][6] By replacing the acetate groups with other moieties, probes targeting different enzymes can be developed. However, the fundamental principle of enzymatic cleavage leading to the release of a highly fluorescent reporter remains a common and effective strategy in fluorescent probe design.[7]
Principle of Detection
The detection of esterase activity using fluorescein diacetate is based on an enzyme-catalyzed hydrolysis reaction. FDA, a colorless and non-fluorescent substrate, readily diffuses across intact cell membranes.[1] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the fluorescein scaffold. This enzymatic removal of the acetate groups restores the conjugated π-electron system of the xanthene core, resulting in the formation of fluorescein, which is a highly fluorescent molecule with a bright green emission.[1][8] The intensity of the generated fluorescence is directly proportional to the esterase activity within the sample.[]
Signaling Pathway and Experimental Workflow
The logical progression from the non-fluorescent probe to a detectable signal, and the general workflow for a cell-based assay are depicted below.
Caption: Signaling pathway of FDA and a typical experimental workflow.
Quantitative Data
The photophysical properties of fluorescein, the product of FDA hydrolysis, are crucial for quantitative measurements. The following tables summarize key data for fluorescein and some of its common derivatives.
Table 1: Photophysical Properties of Fluorescein and Derivatives. [9]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0 |
| Fluorescein | PBS (pH 7.4) | 490 | 515 | 0.85 | 4.1 |
| Fluorescein Isothiocyanate (FITC) | PBS (pH 9.0) | 495 | 525 | 0.65-0.92 | ~4.1 |
| Carboxyfluorescein (FAM) | PBS (pH 9.0) | 494 | 522 | 0.88-0.92 | ~4.1 |
| Oregon Green™ 488 | PBS (pH 7.4) | 496 | 524 | 0.89 | 4.2 |
Table 2: Physicochemical Properties of Fluorescein Diacetate. [1][2]
| Property | Value |
| Molecular Formula | C24H16O7 |
| Molecular Weight | 416.38 g/mol |
| Excitation Maximum (of Fluorescein) | ~490 nm |
| Emission Maximum (of Fluorescein) | ~520 nm |
| Solubility | Soluble in acetone, DMSO, DMF |
Experimental Protocols
Protocol 1: In Vitro Esterase Activity Assay
This protocol is adapted for measuring the activity of purified esterases or cell lysates.
Materials:
-
Fluorescein Diacetate (FDA)
-
Acetone (ACS grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purified esterase enzyme or cell lysate
-
96-well black microplate, flat bottom
-
Fluorometer (plate reader)
Procedure:
-
Prepare FDA Stock Solution (10 mM): Dissolve 5 mg of FDA in 1.2 mL of acetone. Store in the dark at -20°C.
-
Prepare Working Solution: Dilute the FDA stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.
-
Enzyme/Lysate Preparation: Prepare serial dilutions of the purified enzyme or cell lysate in PBS.
-
Assay: a. To each well of a 96-well black microplate, add 50 µL of the enzyme/lysate dilution. b. Include a negative control with 50 µL of PBS instead of the enzyme/lysate. c. Initiate the reaction by adding 50 µL of the FDA working solution to each well. d. Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~490 nm and emission at ~520 nm.
Protocol 2: Cell Viability/Esterase Activity Assay in Adherent Cells
This protocol is designed for assessing the viability and general esterase activity of adherent cells in culture.
Materials:
-
Fluorescein Diacetate (FDA)
-
Acetone (ACS grade)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Adherent cells cultured in a 96-well clear-bottom black plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Seed adherent cells in a 96-well clear-bottom black plate and culture until they reach the desired confluency.
-
Prepare FDA Staining Solution (10 µg/mL): Prepare a 1 mg/mL stock solution of FDA in acetone. Dilute this stock 1:100 in PBS or HBSS to a final working concentration of 10 µg/mL.
-
Cell Staining: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of PBS or HBSS. c. Add 100 µL of the FDA staining solution to each well. d. Incubate the plate at 37°C for 10-30 minutes in the dark.
-
Imaging/Measurement: a. Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set. Live cells will exhibit green fluorescence. b. Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.
Logical Relationships in Probe Design
The design of enzyme-activated fluorescent probes based on fluorescein often follows a modular logic.
Caption: Modular design of fluorescein-based enzyme-activated probes.
Conclusion
Fluorescein diacetate is a powerful and versatile building block for the development of fluorescent probes for detecting esterase activity. Its simple "turn-on" mechanism, high sensitivity, and cell permeability make it a valuable tool in various research areas, including cell biology, microbiology, and drug discovery.[1][10] The protocols and data provided in this application note offer a solid foundation for researchers to utilize FDA and to design novel fluorescein-based probes for a wide range of biological applications.
References
- 1. toku-e.com [toku-e.com]
- 2. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a multi-step synthesis beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination and iodination. The order of the halogenation steps can vary, but typically the 4-hydroxyquinoline-3-carboxylate is formed first, followed by chlorination at the C4 position and subsequent iodination of the benzene ring.
Q2: What are the primary challenges in the synthesis of this molecule?
A2: The main challenges include achieving high regioselectivity during the iodination step, harsh conditions required for the chlorination reaction which can lead to side products, and difficulties in purification of the final halogenated product.[1]
Q3: Which position on the quinoline ring is most susceptible to iodination?
A3: In electrophilic aromatic substitution reactions on the quinoline ring, the benzene portion is more reactive than the pyridine ring. Iodination typically occurs at the C5 and C8 positions.[2] Achieving selectivity for the C8 position can be challenging and may require specific reaction conditions or directing groups.
Q4: What are the common side products in the Gould-Jacobs reaction?
A4: The Gould-Jacobs reaction, which forms the initial 4-hydroxyquinoline-3-carboxylate, can sometimes yield a mixture of regioisomers if an asymmetrically substituted aniline is used.[3] Incomplete cyclization can also leave unreacted anilinomethylenemalonate intermediate.
Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A5: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to release toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be performed under an inert atmosphere to prevent exposure to moisture.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Gould-Jacobs Reaction | 1. Insufficient temperature for cyclization.[3] 2. Low-quality starting materials (aniline or diethyl ethoxymethylenemalonate). 3. Sub-optimal reaction time. | 1. Ensure the cyclization temperature is high enough (typically 240-260 °C in a high-boiling solvent like diphenyl ether).[6] 2. Use freshly distilled aniline and high-purity diethyl ethoxymethylenemalonate. 3. Monitor the reaction by TLC to determine the optimal reaction time. |
| Poor Regioselectivity in Iodination (Mixture of C5 and C8 isomers) | 1. Reaction conditions favoring mixed substitution. 2. Use of a non-selective iodinating agent. | 1. Vary the solvent and temperature. Direct iodination in sulfuric acid can produce a mixture of 5- and 8-iodoquinolines.[2] 2. Consider using N-iodosuccinimide (NIS) which can offer better regioselectivity under certain conditions, potentially with a directing group.[7] |
| Low Yield in Chlorination with POCl₃ | 1. Incomplete reaction due to insufficient heating or reaction time.[4] 2. Degradation of the starting material under harsh conditions. 3. Hydrolysis of the product during workup.[5] | 1. Ensure the reaction is heated sufficiently (typically refluxing POCl₃) and monitor by TLC for completion.[4] 2. Minimize reaction time once the starting material is consumed. 3. Carefully pour the reaction mixture onto crushed ice and neutralize with a weak base (e.g., sodium bicarbonate solution) to minimize hydrolysis of the 4-chloro group.[5] |
| Formation of Dark, Tarry Side Products | 1. Overheating during the Gould-Jacobs cyclization. 2. Decomposition during the high-temperature chlorination step. | 1. Carefully control the temperature during cyclization. 2. Use the minimum necessary temperature and time for the chlorination reaction. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related impurities (e.g., regioisomers, starting materials). 2. Poor solubility of the product. | 1. Column chromatography on silica gel is often necessary. A gradient elution with a mixture of hexane and ethyl acetate may be effective. 2. Recrystallization from a suitable solvent system can be attempted. Experiment with different solvents to find one that provides good solubility at high temperature and poor solubility at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (via Gould-Jacobs Reaction)
This protocol is adapted from the general principles of the Gould-Jacobs reaction.[8][9][10]
-
Condensation: In a round-bottom flask, combine 2-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the formation of the intermediate, diethyl 2-((2-iodoanilino)methylene)malonate, can be monitored by TLC.
-
Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate, should precipitate. Add hexane or cyclohexane to aid precipitation.
-
Purification: Collect the solid by filtration, wash with hexane, and dry. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Chlorination of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
This protocol is based on standard chlorination procedures for 4-hydroxyquinolines.[4][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Heat the mixture to reflux (approximately 105°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualized Workflows
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. pjsir.org [pjsir.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation During Recrystallization | 1. Incorrect solvent system. 2. Compound is too soluble in the chosen solvent. 3. Insufficient concentration of the compound. 4. Presence of impurities inhibiting crystallization. | 1. Experiment with different solvent systems. Good starting points for halo-substituted quinoline esters include hexane/ethyl acetate or toluene. 2. If the compound is too soluble, add a less polar co-solvent (anti-solvent) dropwise to the heated solution until turbidity appears, then allow it to cool slowly. 3. Concentrate the solution by slowly evaporating the solvent. 4. Attempt to purify the crude product by column chromatography before recrystallization. |
| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is impure. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 3. Purify the compound by column chromatography to remove impurities that can lower the melting point. |
| Poor Separation in Column Chromatography (Co-elution of Product and Impurities) | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Improperly packed column (channeling). 4. Similar polarity of the product and impurities. | 1. Optimize the eluent system using thin-layer chromatography (TLC). A good starting point is a hexane/ethyl acetate or dichloromethane/hexane mixture. Adjust the polarity to achieve a clear separation between the product and impurity spots. An Rf value of 0.2-0.4 for the product is often ideal. 2. Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 4. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation. |
| Product is a Persistent Yellow Oil or Gummy Solid After Purification | 1. Residual solvent. 2. Presence of persistent colored impurities. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Consider a charcoal treatment of the solution before the final crystallization step. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then filter hot through a pad of celite before allowing it to crystallize. |
| Low Overall Yield After Purification | 1. Incomplete reaction during synthesis. 2. Loss of product during extraction and washing steps. 3. Multiple purification steps leading to cumulative losses. 4. Decomposition of the product on silica gel. | 1. Monitor the synthesis reaction by TLC to ensure completion. 2. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent the loss of the product. 3. Optimize the purification strategy to use the minimum number of steps necessary to achieve the desired purity. 4. If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is column chromatography on silica gel. This is typically followed by recrystallization of the fractions containing the pure product to obtain a crystalline solid.
Q2: What are the likely impurities in a sample of crude this compound?
A2: The synthesis of this compound generally proceeds through a Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination. Therefore, the most probable impurities are:
-
Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate: The unreacted precursor from the chlorination step.
-
2-Iodoaniline: An unreacted starting material from the initial cyclization reaction.
-
Diethyl ethoxymethylenemalonate: Another starting material from the cyclization.
-
Regioisomers: Depending on the reaction conditions, small amounts of other isomers may be formed.
-
Di-chlorinated byproducts: Although less common for the 4-position, some over-chlorination might occur.
Q3: Which solvent systems are recommended for column chromatography?
A3: For compounds with similar structures, solvent systems based on hexane and a more polar solvent like ethyl acetate or dichloromethane are effective. A good starting point for method development with TLC would be:
-
Hexane / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity).
-
Dichloromethane / Hexane (e.g., a 2:1 mixture has been reported for a similar compound)[1].
Q4: What are suitable solvents for the recrystallization of pure this compound?
A4: Based on the structure (an ester with haloaryl groups), suitable recrystallization solvents would be those where the compound has high solubility when hot and low solubility when cold. Good options to screen include:
-
Ethanol
-
Hexane / Ethyl Acetate mixture
-
Toluene
-
Boiling Hexanes
Q5: My purified product is a white solid, but the melting point is broad. What does this indicate?
A5: A broad melting point range is a strong indication of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice and cause the compound to melt over a wider and lower temperature range than the pure substance. Further purification by another round of recrystallization or column chromatography is recommended.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Glass column with stopcock
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 85:15, and so on.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound that has been partially purified by column chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., Ethanol or a Hexane/Ethyl Acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling for 8-Iodoquinoline Derivatives
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 8-iodoquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki coupling of 8-iodoquinoline derivatives.
Problem 1: Low or No Product Yield
Low or nonexistent yields are a frequent issue, often stemming from the sterically hindered nature of the 8-substituted quinoline.
-
Question: My Suzuki coupling of an 8-iodoquinoline with an arylboronic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
-
Answer: Low yields in this specific coupling can be attributed to several factors, primarily related to steric hindrance and catalyst deactivation. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is critical for overcoming the steric hindrance of the 8-iodoquinoline.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered 8-iodoquinoline.[1] They also accelerate the reductive elimination step, which can be slowed by steric congestion.
-
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.
-
Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
-
-
Solvent Choice: The solvent influences the solubility of reactants and the efficacy of the base.
-
Recommendation: A range of solvents can be effective, often in aqueous mixtures. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. Ensure your chosen solvent provides good solubility for both the 8-iodoquinoline derivative and the boronic acid.
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Recommendation: While some highly active catalyst systems can work at room temperature, heating is often required for sterically hindered substrates. A typical temperature range is 80-110 °C. Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
-
Boronic Acid/Ester Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation.
-
Recommendation: To enhance stability, consider using boronic esters, such as pinacol esters. These are generally more stable and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and potential for degradation.
-
-
Problem 2: Significant Formation of Side Products
The appearance of unintended products can complicate purification and reduce the yield of the desired compound.
-
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
-
Answer: Side product formation is a common issue that can often be addressed by carefully controlling the reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen.
-
Solution: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Starting with a Pd(0) source like Pd₂(dba)₃ can also be beneficial, as the in situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.
-
Solution: To minimize this, you can use anhydrous conditions and a non-aqueous base if your reaction allows. Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also significantly reduce this side reaction.
-
-
Dehalogenation: This is the reduction of the 8-iodoquinoline to the corresponding quinoline, removing it from the reaction.
-
Solution: This side reaction can sometimes be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for your specific protocol) may help to mitigate this issue.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 8-iodoquinoline derivatives more challenging than other haloquinolines?
A1: The primary challenge arises from steric hindrance. The substituent at the 8-position is in close proximity to the quinoline nitrogen and the C-I bond where the reaction occurs. This steric bulk can impede the approach of the palladium catalyst for oxidative addition and also hinder the subsequent steps of the catalytic cycle. Additionally, the nitrogen atom in the quinoline ring can potentially coordinate to the palladium center, which may affect its catalytic activity.
Q2: What is the general reactivity order for haloquinolines in Suzuki coupling?
A2: The reactivity of haloquinolines in Suzuki coupling generally follows the order of carbon-halogen bond strength: I > Br > Cl.[2] Iodoquinolines are the most reactive due to the weaker C-I bond, which facilitates the initial oxidative addition step.[2] This often allows for milder reaction conditions compared to bromo- or chloroquinolines.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki coupling reactions, especially for challenging substrates. It can often reduce reaction times from hours to minutes and may improve yields by minimizing the formation of degradation products that can occur with prolonged heating.
Q4: How do I choose the best palladium catalyst and ligand for my specific 8-iodoquinoline derivative?
A4: The optimal choice often requires screening a few catalyst systems. A good starting point for sterically hindered substrates like 8-iodoquinolines is to use a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, pre-formed palladium precatalysts containing these ligands (e.g., SPhos Pd G3) are commercially available and often provide excellent results. N-heterocyclic carbene (NHC) ligands are also a powerful option for sterically demanding couplings.
Q5: What are the key safety precautions to take when running Suzuki coupling reactions?
A5:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and the formation of side products.
-
Reagent Handling: Boronic acids and their derivatives can be irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Safety: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
Pressure: When heating reactions in sealed vials, be aware of the potential for pressure buildup. Use appropriate pressure-rated glassware and a blast shield.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of 8-haloquinoline derivatives with various arylboronic acids, providing a comparison of different reaction conditions.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 8-Bromoquinoline with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 24 | 75 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 16 | 88 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrate and reaction scale.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 8-Iodoquinoline with 4-Methoxyphenylboronic Acid
| Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 80 | 6 | 94 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene | 110 | 8 | 91 |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 85 |
| Pd(OAc)₂/SPhos | KOtBu (1.5) | THF (anhydrous) | 60 | 4 | 88 |
Note: Catalyst/ligand loading is typically 1-3 mol% Pd and 2-6 mol% ligand. Data is representative and actual results can vary.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 8-Iodoquinoline with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
8-Iodoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 8-iodoquinoline, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylquinoline.
Visualizations
The following diagrams illustrate key concepts and workflows related to the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield Suzuki couplings.
References
Technical Support Center: Synthesis of 4-chloro-8-iodoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 4-chloro-8-iodoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-chloro-8-iodoquinoline?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the construction of the quinoline core to form 8-iodo-4-hydroxyquinoline, typically via the Gould-Jacobs reaction. The second step is the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final 4-chloro-8-iodoquinoline.[1]
Q2: What are the critical parameters in the Gould-Jacobs reaction for synthesizing the 8-iodo-4-hydroxyquinoline precursor?
A2: The Gould-Jacobs reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Key parameters to control include:
-
Purity of Starting Materials: Use of high-purity 2-iodoaniline and diethyl ethoxymethylenemalonate is crucial to minimize side reactions.
-
Reaction Temperature: The initial condensation is typically performed at a lower temperature, while the subsequent cyclization requires significantly higher temperatures, often in a high-boiling solvent like diphenyl ether.[3]
-
Reaction Time: Both the condensation and cyclization steps need sufficient time for completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
Q3: What are the common challenges during the chlorination of 8-iodo-4-hydroxyquinoline with POCl₃?
A3: The chlorination step, often carried out using phosphorus oxychloride (POCl₃), can present several challenges:
-
Incomplete Reaction: Insufficient reagent, low temperature, or short reaction time can lead to incomplete conversion of the starting material.
-
Formation of Side Products: Overheating or prolonged reaction times can lead to the formation of undesired byproducts. The Vilsmeier-Haack reaction, which can occur when using POCl₃ and a formamide derivative, is a potential source of side products if impurities are present.[4][5]
-
Work-up Difficulties: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice.
Q4: Are there any known side reactions specific to the synthesis of 4-chloro-8-iodoquinoline?
A4: While specific literature on side reactions for this exact molecule is limited, based on general quinoline chemistry, potential side reactions include:
-
Dehalogenation: There is a possibility of de-iodination or de-chlorination under harsh reaction conditions, particularly during the chlorination step if temperatures are too high.[6]
-
Formation of Isomers: If the starting materials for the Gould-Jacobs reaction are not pure, or if reaction conditions for halogenation are not well-controlled, other halogenated isomers could potentially form.
-
Phosphorylated Intermediates: During chlorination with POCl₃, incomplete reaction can lead to the formation of stable phosphorylated intermediates.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Yield of 8-iodo-4-hydroxyquinoline in the Gould-Jacobs Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Condensation | Ensure the initial reaction between 2-iodoaniline and diethyl ethoxymethylenemalonate is complete by monitoring with TLC. If necessary, increase the reaction time or temperature for this step. |
| Inefficient Cyclization | The cyclization step requires high temperatures. Ensure your high-boiling solvent is of good quality and the reaction is heated to the appropriate temperature (typically >250 °C) for a sufficient amount of time.[1] |
| Decomposition of Starting Material or Product | High temperatures can also lead to decomposition. If charring or significant discoloration is observed, consider using a slightly lower temperature for a longer duration. |
| Substrate Reactivity | The presence of the iodine atom on the aniline may affect its reactivity. Ensure the reaction conditions are optimized for this specific substrate. |
Problem 2: Low Yield or Incomplete Conversion during Chlorination with POCl₃
| Possible Cause | Troubleshooting Step |
| Insufficient POCl₃ | Use a sufficient excess of POCl₃ to ensure complete conversion. The reaction is often run using POCl₃ as both the reagent and the solvent.[8] |
| Low Reaction Temperature | The chlorination of 4-hydroxyquinolines typically requires heating. Ensure the reaction is refluxed at an appropriate temperature. |
| Short Reaction Time | Monitor the reaction by TLC to determine the necessary reaction time for complete conversion. |
| Moisture Contamination | POCl₃ reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
| Formation of Stable Intermediates | The formation of phosphorylated intermediates can halt the reaction. Ensure sufficient heating and reaction time to drive the reaction to completion.[7] |
Problem 3: Formation of a Dark, Tarry Residue
| Possible Cause | Troubleshooting Step |
| Reaction Overheating | Both the Gould-Jacobs cyclization and the POCl₃ chlorination are exothermic. Control the heating rate and use appropriate cooling if necessary to prevent runaway reactions and subsequent polymerization/decomposition. |
| Impure Reagents | Use purified starting materials and solvents to minimize side reactions that can lead to tar formation. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Byproducts | Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation. |
| Product Co-eluting with Impurities | If using column chromatography, experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.[9] |
| Product Instability | Some quinoline derivatives can be sensitive to light or air. Store the purified product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Reaction Step | Starting Materials | Key Reagents | Typical Conditions | Expected Product | Reported Yield |
| Gould-Jacobs Reaction | 2-Iodoaniline, Diethyl ethoxymethylenemalonate | High-boiling solvent (e.g., Diphenyl ether) | 1. Condensation: 100-140°C2. Cyclization: >250°C | 8-Iodo-4-hydroxyquinoline | Varies, optimization required |
| Chlorination | 8-Iodo-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | Reflux in excess POCl₃ | 4-Chloro-8-iodoquinoline | 98% (from 8-iodoquinolin-4(1H)-one)[1] |
Experimental Protocols
Protocol 1: Synthesis of 8-Iodo-4-hydroxyquinoline (Gould-Jacobs Reaction)
This protocol is a general guideline based on the Gould-Jacobs reaction and should be optimized for the specific substrate.[1][2]
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-140°C for 1-2 hours. Monitor the reaction by TLC.
-
Cyclization: To the reaction mixture, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.
-
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and then with a suitable solvent like ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Protocol 2: Synthesis of 4-Chloro-8-iodoquinoline
This protocol is based on the known chlorination of 4-hydroxyquinolines.[8][10]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 8-iodo-4-hydroxyquinoline (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solutions |
| Low yield in Gould-Jacobs Reaction (Step 1 & 2) | Incomplete condensation of 2-amino-3-iodobenzoic acid derivative with diethyl ethoxymethylenemalonate. | - Ensure starting materials are pure and dry.- Use a slight excess of diethyl ethoxymethylenemalonate.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete cyclization of the intermediate. | - Increase the reaction temperature for the cyclization step, typically to 250-300°C.[1][2]- Use a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure even heating.[2]- Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1][3] | |
| Decomposition of starting material or product at high temperatures. | - Optimize the heating time; prolonged heating can lead to degradation.[1]- Perform a time-temperature study to find the optimal balance for cyclization versus degradation.[1] | |
| Formation of dark tarry materials during cyclization | Polymerization or decomposition at high temperatures. | - Lower the reaction temperature and extend the reaction time as a compromise.[1]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Low yield in Chlorination Reaction (Step 3) | Incomplete chlorination of the 4-hydroxyquinoline intermediate. | - Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃).- Ensure the reaction temperature is maintained, typically in the range of 90-120°C.[4]- Increase the reaction time and monitor by TLC. |
| Hydrolysis of the chlorinating agent. | - Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried.[4]- Conduct the reaction under an inert and anhydrous atmosphere.[4] | |
| Formation of dark-colored impurities. | - The electron-rich quinoline ring can be susceptible to side reactions. Control the reaction temperature carefully.[4]- Purify the 4-hydroxyquinoline intermediate before chlorination to remove any impurities from the previous step. | |
| Difficult purification of the final product | Presence of residual high-boiling solvent from the cyclization step. | - Ensure thorough removal of the high-boiling solvent under high vacuum.- Triturate the crude product with a non-polar solvent like hexane to induce precipitation/crystallization.[2] |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically follows a three-step sequence based on the Gould-Jacobs reaction:
-
Condensation: Reaction of an appropriate 2-amino-3-iodobenzoic acid derivative with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate.
-
Cyclization: Thermal cyclization of the intermediate to yield Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.[5][6]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product.[7]
Q2: How critical is the temperature for the cyclization step?
The cyclization is a high-temperature process, often requiring temperatures between 250°C and 300°C to proceed effectively.[1][2] However, excessively high temperatures or prolonged heating can lead to the decomposition of the product and the formation of tarry byproducts.[1] Therefore, careful optimization of the temperature and reaction time is crucial for maximizing the yield.
Q3: What are common side reactions to be aware of during the Gould-Jacobs reaction?
A common side reaction is the decarboxylation at the 3-position, especially under high-temperature and high-pressure conditions, leading to the formation of a 4-hydroxyquinoline without the desired ethyl carboxylate group.[2]
Q4: My chlorination reaction with POCl₃ is turning very dark. What could be the cause and how can I prevent it?
The formation of dark-colored impurities during chlorination with POCl₃ can be due to side reactions on the electron-rich quinoline ring, especially at elevated temperatures.[4] To mitigate this, ensure the reaction temperature is well-controlled and that the 4-hydroxyquinoline intermediate is of high purity before subjecting it to chlorination. Running the reaction under an inert atmosphere can also be beneficial.[4]
Q5: What is the best way to purify the final product, this compound?
Purification can typically be achieved by column chromatography on silica gel. If the crude product is an oil or difficult to handle due to residual high-boiling solvents from the cyclization step, trituration with a non-polar solvent like hexane or petroleum ether can help to precipitate the product.[2] Recrystallization from a suitable solvent is also a viable purification method.
Experimental Protocols
Step 1 & 2: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine the substituted 2-amino-3-iodobenzoic acid derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.[2][7]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be carried to the next step or purified by recrystallization.[2]
Step 3: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude or purified Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to the flask. Heat the mixture to reflux (around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.[8]
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it is basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ablelab.eu [ablelab.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Removal of phosphorus oxychloride from quinoline synthesis
Technical Support Center: Quinoline Synthesis Workup
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of phosphorus oxychloride (POCl₃) following quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing excess phosphorus oxychloride (POCl₃) a critical and hazardous step?
Phosphorus oxychloride is a highly reactive and corrosive compound used as a dehydrating and chlorinating agent in quinoline synthesis.[1][2] It reacts violently with water in a highly exothermic hydrolysis reaction, producing phosphoric acid and toxic hydrogen chloride (HCl) gas.[3][4][5] Failure to control this quenching process can lead to a dangerous runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in vessel failure and release of corrosive fumes.[6][7] Therefore, the removal and quenching of excess POCl₃ must be performed with extreme caution and a well-designed protocol.
Q2: What is a "delayed exotherm" during quenching and how can I prevent it?
A delayed exotherm occurs when the initial quenching of POCl₃ is too slow, often due to low temperatures (e.g., adding the reaction mixture to ice-water).[6][7] Because POCl₃ is not very soluble in water, it can accumulate as a separate phase without reacting immediately.[7] As the mixture is stirred or warms up, the built-up reagent can suddenly begin to hydrolyze all at once, leading to a violent and unexpected release of energy.[6][7]
Prevention Strategies:
-
Controlled Reverse Quench: The safest method is a "reverse quench," where the reaction mixture containing POCl₃ is added slowly and in a controlled manner to the quenching solution.[6]
-
Buffered Quench Solution: Instead of pure ice-water, quench by adding the reaction mixture to a stirred aqueous solution of sodium acetate at a controlled temperature of 35-40°C. This ensures the instantaneous and complete hydrolysis of POCl₃, preventing the accumulation of unstable intermediates.[6]
-
Warm Water Quench: An alternative is to add the POCl₃ mixture slowly to room temperature water with very vigorous stirring and careful temperature monitoring to ensure each drop reacts as it is added.[7]
Q3: My final product after workup is a dark-colored tar instead of a solid. What went wrong?
The formation of dark tarry substances is a common issue, often resulting from side reactions or product degradation.[8][9]
-
Excessive Temperature: Overheating during the primary reaction or the workup can cause polymerization and decomposition of the desired product.[9]
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to a variety of side reactions that produce polymeric byproducts.[9]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at high temperatures, can degrade the product.[1]
Q4: The yield of my purified quinoline is very low. What are the potential causes?
Low yields can stem from several factors throughout the synthesis and purification process.[9]
-
Incomplete Reaction: The initial synthesis may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.[9]
-
Moisture Contamination: POCl₃ is highly sensitive to moisture. The presence of water in the reagents or glassware can consume the POCl₃ before it reacts with the substrate.[1][9]
-
Losses During Workup:
-
Inefficient Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to either protonate the quinoline (for extraction into the aqueous phase) or keep it as a free base (for extraction into the organic phase). Multiple extractions are recommended.
-
Incomplete Precipitation: If isolating the product by precipitation, ensure the pH is adjusted correctly to minimize its solubility in the mother liquor.
-
Distillation Losses: During vacuum distillation of excess POCl₃ or the final product, material can be lost if the vacuum is too high or the temperature is not carefully controlled.[2]
-
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrollable Quenching Reaction | Quenching too quickly; Delayed exotherm from quenching at very low temperatures.[6][7] | Perform a slow, controlled "reverse quench" by adding the reaction mixture to the quenching solution. Use a buffered quench (e.g., aqueous sodium acetate) at 35-40°C or room temperature water with vigorous stirring.[6][7] |
| Formation of an Insoluble Precipitate During Quench | The hydrochloride salt of the quinoline product may be precipitating from the acidic solution.[1] | Use a solvent or co-solvent in which the hydrochloride salt has some solubility. Proceed with neutralization to liberate the free base. |
| Final Product is Contaminated with Phosphoric Acid Byproducts | Incomplete hydrolysis or insufficient washing during workup.[1] | After quenching, ensure the mixture is thoroughly neutralized. Wash the crude product or organic extract extensively with water and then a mild base (e.g., saturated NaHCO₃ solution) to remove all acidic residue. |
| Failure to Remove All Excess POCl₃ by Distillation | Inefficient distillation setup; Vacuum is not low enough. | Use an efficient distillation column. Ensure the vacuum apparatus is free of leaks. POCl₃ has a boiling point of 105.8 °C at atmospheric pressure.[5] |
| Emulsion Formation During Extraction | Tarry byproducts or fine particulates are stabilizing the interface between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite® to remove solids. |
Experimental Protocols
Protocol 1: General Workup and Removal of Excess POCl₃
This protocol describes a safe and effective method for quenching the reaction and performing the initial isolation of the crude quinoline product.
Materials:
-
Reaction mixture containing quinoline product and excess POCl₃
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Ethyl acetate (or other suitable extraction solvent)[1]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Optional: Distill Excess POCl₃: If the reaction was run in a large excess of POCl₃, distill the bulk of it under reduced pressure. This must be done in a closed system with appropriate trapping for the corrosive vapors.[2][10]
-
Prepare Quenching Vessel: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, prepare a vigorously stirred mixture of crushed ice and water or a saturated sodium bicarbonate solution.
-
Controlled Quench: Cool the reaction mixture to room temperature. Using a dropping funnel, add the reaction mixture dropwise to the cold, stirred quenching solution. CRITICAL: Monitor the temperature of the quenching pot closely and control the addition rate to maintain a safe temperature (e.g., below 20-25°C).[1]
-
Neutralization & Extraction: Once the addition is complete, continue stirring for 30-60 minutes. Check the pH and add more saturated NaHCO₃ solution until the mixture is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[1]
-
Wash and Dry: Combine the organic layers. Wash sequentially with water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Purification of Crude Quinoline by Acid Extraction and Distillation
This protocol is effective for separating the basic quinoline product from neutral or acidic impurities.
Materials:
-
Crude quinoline product
-
1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
5 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄)
-
Zinc dust (optional, for distillation)[11]
-
Vacuum distillation apparatus
Procedure:
-
Dissolution in Acid: Dissolve the crude product in a suitable organic solvent like diethyl ether. Transfer the solution to a separatory funnel.
-
Acid Extraction: Extract the organic solution with 1 M HCl (3x volumes). The basic quinoline will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous extracts. Non-basic impurities will remain in the organic layer.[11]
-
Liberate Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH solution with stirring until the solution is strongly alkaline (pH > 12). The quinoline will separate as an oil or precipitate.[11][12]
-
Isolate Crude Quinoline: Extract the alkaline aqueous mixture with diethyl ether or dichloromethane (3x volumes). Combine the organic extracts, dry over anhydrous KOH or Na₂SO₄, filter, and concentrate on a rotary evaporator.
-
Vacuum Distillation: Set up for vacuum distillation, optionally adding a small amount of zinc dust to prevent bumping and decomposition.[11] Collect the fraction boiling at the correct temperature and pressure (e.g., 110-114°C at 14 mmHg) as the pure quinoline.[12][13]
Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Reactions of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-8-iodoquinoline-3-carboxylate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: The primary determinant for regioselectivity in palladium-catalyzed cross-couplings (like Suzuki, Sonogashira, and Buchwald-Hartwig amination) is the difference in reactivity between the carbon-halogen bonds. The order of reactivity for oxidative addition to a Pd(0) catalyst is generally C–I > C–Br >> C–Cl.[1] Therefore, reactions will preferentially occur at the more reactive C-8 iodo position over the C-4 chloro position.
Q2: Under what conditions can a reaction be directed to the C-4 chloro position?
A2: Functionalization at the C-4 position can be achieved under several scenarios:
-
Nucleophilic Aromatic Substitution (SNAr): The C-4 position is electronically activated by the quinoline nitrogen, making it susceptible to attack by strong nucleophiles (e.g., amines, alkoxides). This reaction does not typically affect the C-8 iodo position.[2][3][4]
-
Sequential Cross-Coupling: After the C-8 position has been functionalized via a cross-coupling reaction, the C-4 chloro group can be reacted under more forcing cross-coupling conditions, often requiring a more active catalyst system or higher temperatures.
-
Catalyst Control: In some cases, specific ligands or palladium catalyst speciation (e.g., mononuclear vs. palladium clusters) can be used to override the intrinsic reactivity and favor the C-4 position, although this is less common and requires careful optimization.[5][6][7]
Q3: Can both the C-4 and C-8 positions be functionalized in a single pot?
A3: While challenging, a one-pot, two-step sequential functionalization is possible. This would typically involve an initial cross-coupling reaction at the C-8 iodo position under standard conditions. Then, by altering the reaction conditions (e.g., adding a different catalyst/ligand and a second coupling partner or switching to SNAr conditions by adding a strong nucleophile), the C-4 position can be functionalized. Careful planning and monitoring are essential to avoid unwanted side reactions.
Logical Flow of Regioselectivity
Caption: General reactivity pathways for this compound.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Poor or no regioselectivity, with significant formation of the C-4 coupled product alongside the expected C-8 product.
| Possible Cause | Proposed Solution |
| Catalyst/Ligand Choice: Some catalyst systems can activate the C-Cl bond, especially at higher temperatures. | 1. Use a standard, less active catalyst: Start with Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.[6] 2. Avoid highly active ligands: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) might be too reactive and should be used cautiously if C-8 selectivity is desired. 3. Screen Ligands: Test different ligands to find one that provides optimal selectivity for the C-I bond.[6] |
| High Temperature: Elevated temperatures can provide the necessary activation energy to overcome the barrier for C-Cl bond oxidative addition. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and for a longer duration. 2. Monitor Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the C-8 coupled product is maximized, before significant C-4 reaction occurs. |
| Base Strength: The choice of base can influence catalyst activity and stability. | Use a Milder Base: Switch from strong bases like Cs₂CO₃ or K₃PO₄ to a milder base such as Na₂CO₃ or K₂CO₃.[8] |
Guide 2: Sonogashira Coupling
Issue: The reaction stalls after initial C-8 alkynylation, or fails to proceed at all.
| Possible Cause | Proposed Solution |
| Copper Co-catalyst Deactivation: The copper(I) co-catalyst is sensitive to oxidation. | 1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 2. Use Fresh Co-catalyst: Use freshly purchased or purified CuI. |
| Inhibition by Amine Base: The amine base (e.g., Et₃N, DIPEA) can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. | Change the Base/Solvent System: Try using a different amine, or switch to a "copper-free" Sonogashira protocol which often uses a stronger, non-coordinating base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent.[9][10] |
| Alkyne Homocoupling (Glaser coupling): The terminal alkyne can couple with itself, consuming the starting material. | 1. Slow Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. 2. Optimize Catalyst Loading: Ensure the ratio of Pd catalyst to CuI is appropriate; typically, a 1:2 or 1:1 ratio is used. |
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Issue: Attempting SNAr at C-4 results in a complex mixture or decomposition, possibly involving the C-8 iodo position.
| Possible Cause | Proposed Solution |
| Side Reactions at C-8: While less likely, very strong nucleophiles or high temperatures might lead to side reactions involving the C-I bond. | 1. Use Moderate Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature and gently heat if necessary). 2. Choose Nucleophile Carefully: Use nucleophiles known to be effective for SNAr without promoting transition-metal-catalyzed-like pathways (e.g., sodium methoxide, pyrrolidine, ammonia).[3][4] |
| Decomposition of Starting Material: The quinoline core or ester group may not be stable to very harsh basic conditions (e.g., high concentrations of NaOH/KOH at high temperatures). | 1. Use Non-Hydrolytic Bases: If using an amine as a nucleophile, it can often serve as the base as well. For other nucleophiles, use bases like K₂CO₃ or Cs₂CO₃. 2. Protecting Groups: If ester hydrolysis is a problem, consider if the reaction can be performed on the corresponding carboxylic acid or another ester variant. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common regioselectivity issues.
Experimental Protocols
Protocol 1: Regioselective C-8 Suzuki Coupling
This protocol is a general starting point for the selective functionalization at the C-8 position.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add degassed solvent (e.g., a 3:1 mixture of Dioxane/Water).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C-8 arylated product.
Protocol 2: Regioselective C-4 Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for substitution at the C-4 position with an amine.
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP, or Dioxane).
-
Reagent Addition: Add the amine nucleophile (e.g., pyrrolidine, morpholine) (1.5-2.0 equiv). If the amine is not a strong enough base, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv) can be added.
-
Reaction: Heat the mixture to a temperature between 60 °C and 120 °C, depending on the nucleophile's reactivity. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the C-4 substituted product.
Palladium Catalytic Cycle and Selectivity
Caption: The Suzuki cycle, highlighting the faster oxidative addition at the C-I bond.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Stability of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound?
A1: The primary reactive sites on the molecule are the 4-chloro and 8-iodo positions on the quinoline ring. The 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the 8-iodo position is prone to participate in palladium-catalyzed cross-coupling reactions.[1][2] The ethyl ester group at the 3-position can also undergo hydrolysis under acidic or basic conditions.[3][4]
Q2: Under what conditions is the 4-chloro group susceptible to substitution?
A2: The 4-chloro group can be displaced by a variety of nucleophiles. This reaction is a form of nucleophilic aromatic substitution (SNAr).[5] The reaction is typically facilitated by the presence of a base and can be accelerated by heating. Common nucleophiles include amines, alcohols, and thiols.[6]
Q3: What types of reactions can be expected at the 8-iodo position?
A3: The 8-iodo position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Sonogashira, and Stille couplings, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.[2]
Q4: How stable is the ethyl ester group to hydrolysis?
A4: The ethyl ester group is generally stable under neutral conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, particularly with heating.[3][7] Basic hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is a reversible process.[4][8]
Q5: Is the compound sensitive to light?
Q6: What are the expected degradation pathways under forced degradation conditions?
A6: Based on the functional groups present, the expected degradation pathways under forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) would likely involve:
-
Acid/Base Hydrolysis: Hydrolysis of the ethyl ester to the carboxylic acid.[3][4]
-
Oxidation: Oxidation of the quinoline ring system.[10]
-
Photolysis: Potential cleavage of the carbon-iodine bond.[9]
-
Thermal Stress: General decomposition at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield in a nucleophilic substitution reaction at the 4-position. | 1. Insufficiently basic reaction conditions. 2. Nucleophile is too weak. 3. Reaction temperature is too low or reaction time is too short. | 1. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct. 2. Use a stronger nucleophile or activate the current one (e.g., deprotonation with a strong base). 3. Increase the reaction temperature (conventional heating or microwave) and monitor the reaction progress by TLC or LC-MS.[6] |
| Side product formation during a palladium-catalyzed cross-coupling at the 8-position. | 1. Reaction at the 4-chloro position. 2. Homocoupling of the starting material. 3. Decomposition of the catalyst. | 1. Use a palladium catalyst and ligand system known to be selective for aryl iodides over aryl chlorides. 2. Ensure anaerobic conditions to prevent oxidative homocoupling. 3. Use a robust palladium precatalyst or ligand that is stable at the required reaction temperature. |
| Formation of the corresponding carboxylic acid as a byproduct. | Hydrolysis of the ethyl ester. | 1. Ensure anhydrous reaction conditions if water is not a required reagent. 2. Avoid strongly acidic or basic conditions if the ester functionality needs to be preserved. If a base is required, use a non-hydroxide base.[3][4] |
| Discoloration or degradation of the compound upon storage or during a reaction. | 1. Exposure to light. 2. Oxidative degradation. 3. Thermal instability. | 1. Store the compound in an amber vial or protected from light. Wrap reaction vessels in aluminum foil.[9] 2. Store and handle under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid unnecessarily high temperatures during reactions and storage. |
| Inconsistent reaction outcomes. | Purity of the starting material. | Verify the purity of this compound using techniques like NMR, LC-MS, and melting point analysis before use. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[12][13]
Protocol 2: Stability-Indicating HPLC Method Development
A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl | 24 h | 60 | ||
| 0.1 N NaOH | 2 h | RT | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | 48 h | 70 | ||
| Photolytic (Solution) | 24 h | RT |
Table 2: Stability Data under Accelerated Storage Conditions (e.g., 40°C / 75% RH)
| Time Point (Months) | Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
Caption: Reactivity and degradation pathways of the title compound.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution on the Quinoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring, a cornerstone of many synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution favored at the C2 and C4 positions of the quinoline ring?
The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density at the ortho (C2) and para (C4) positions. This makes these positions more electrophilic and susceptible to attack by nucleophiles. The intermediate formed during the reaction, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom when the attack occurs at C2 or C4.
Q2: What is the general mechanism for nucleophilic aromatic substitution on a halo-quinoline?
The reaction typically proceeds through a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the electron-deficient carbon atom at the C2 or C4 position that bears a leaving group (e.g., a halogen). This step temporarily disrupts the aromaticity of the ring and forms a high-energy anionic intermediate called a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, resulting in the formation of the substituted quinoline product.
Q3: What are the most common leaving groups for this reaction?
Halogens, particularly chlorine and bromine, are the most frequently used leaving groups in SNAr reactions on the quinoline ring. The nitro group (-NO2) can also function as an effective leaving group. The effectiveness of a leaving group is related to its ability to stabilize a negative charge.
Q4: How do substituents on the quinoline ring affect the reaction rate?
Electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups on the quinoline ring generally increase the rate of nucleophilic aromatic substitution. These groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.
Troubleshooting Guide for Low Yields
Issue 1: The reaction is not proceeding to completion, or the yield is very low.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Cause 1: Poor Leaving Group
-
Troubleshooting: While chlorine and bromine are common, their reactivity can sometimes be insufficient. If your substrate has a less reactive leaving group, consider alternatives. For instance, fluorine is often a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine which makes the attached carbon more electrophilic.
-
Solution: If possible, synthesize a quinoline precursor with a more effective leaving group, such as a fluoro or a nitro group, at the desired position.
Possible Cause 2: Weak or Sterically Hindered Nucleophile
-
Troubleshooting: The nucleophilicity of your reagent is critical. Weakly basic amines like anilines are less nucleophilic and may react sluggishly.[1] Additionally, bulky nucleophiles can be sterically hindered from approaching the reaction center on the quinoline ring.[2]
-
Solutions:
-
For weakly nucleophilic amines, consider adding a Brønsted acid (e.g., HCl) or a Lewis acid to activate the quinoline ring.
-
If using a neutral nucleophile like an alcohol or amine, the addition of a base is often necessary to generate the more reactive conjugate base (alkoxide or amide).
-
For sterically hindered nucleophiles, increasing the reaction temperature may be necessary to overcome the higher activation energy.
-
Possible Cause 3: Inappropriate Solvent
-
Troubleshooting: The choice of solvent can significantly influence the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[3]
Possible Cause 4: Suboptimal Temperature and Reaction Time
-
Troubleshooting: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient heating or a short reaction time may lead to incomplete conversion.
-
Solutions:
-
Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[3]
-
Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[4][5]
-
Issue 2: Formation of significant side products.
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can significantly lower the yield of your desired product.
Possible Cause 1: Di-substitution
-
Troubleshooting: If your quinoline starting material has more than one leaving group, or if the product of the initial substitution is still reactive, di-substitution can occur.
-
Solutions:
-
Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).
-
Lowering the reaction temperature can sometimes improve the selectivity for mono-substitution.
-
Slowly adding the nucleophile to the reaction mixture can help to maintain a low concentration of the nucleophile, thus disfavoring di-substitution.
-
Possible Cause 2: Elimination Reaction
-
Troubleshooting: When using strong, bulky bases, an E2 elimination reaction can compete with the desired substitution, leading to the formation of an unsaturated product (e.g., a vinylquinoline). This is more likely at higher temperatures.
-
Solution: Try running the reaction at a lower temperature and/or using a milder base (e.g., K2CO3 instead of NaH).
Possible Cause 3: Dimerization or Polymerization
-
Troubleshooting: In some cases, particularly with highly reactive quinoline species or under certain catalytic conditions, dimerization or polymerization of the starting material or product can occur.
-
Solution: This is often concentration-dependent. Try running the reaction at a lower concentration. Also, ensure that your starting materials are pure and free of any impurities that might initiate polymerization.
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of how different reaction parameters can affect the yield of nucleophilic substitution on 4-chloroquinolines. Note that yields are highly dependent on the specific substrates and nucleophiles used.
Table 1: Effect of Nucleophile and Method on Yield
| Nucleophile | Method | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Primary Amines | Conventional | K2CO3 | DMF | 120-150 | 12-24 h | Good |
| Secondary Amines | Conventional | Et3N | NMP | 120-150 | 12-24 h | Good |
| Anilines | Conventional | None | Isopropanol | Reflux | 5 h | Moderate-Good |
| Various Amines | Microwave | Base (if needed) | DMSO | 140-180 | 20-30 min | 80-95[5] |
| Less Reactive Amines | Buchwald-Hartwig | Pd(OAc)2, Ligand, KOt-Bu | Toluene | 70-100 | 12-24 h | High |
Table 2: Effect of Solvent on Reaction with Amines
| 4-Chloroquinoline Derivative | Amine Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) |
| 4,7-dichloroquinoline | Various alkylamines | DMSO | 140-180 (Microwave) | 20-30 min | >80[5] |
| 4,7-dichloroquinoline | Various alkylamines | Ethanol | 140-180 (Microwave) | 20-30 min | Moderate[5] |
| 4,7-dichloroquinoline | Various alkylamines | Acetonitrile | 140-180 (Microwave) | 20-30 min | Moderate[5] |
| 4-chloro-6,7-dimethoxyquinoline | Anilines | Isopropanol | Reflux | 5 h | Good |
Experimental Protocols
Protocol 1: Conventional Heating for Amination of 4-Chloroquinoline
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 equivalent) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).[4]
-
Addition of Reagents: Add the desired amine (1.1 to 2.0 equivalents). If required, add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N).[4]
-
Reaction: Heat the mixture to the desired temperature (typically 120-150°C) and stir for the required time (this can range from a few hours to over 24 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
-
Reaction Setup: In a microwave vial, combine the 4-chloroquinoline derivative (1.0 equivalent) and the amine (1.0-1.5 equivalents) in a suitable solvent (e.g., DMSO). A base may be added if necessary, depending on the nucleophile.[4][5]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).[5]
-
Work-up: After the reaction is complete, cool the vial to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: The general mechanism of nucleophilic aromatic substitution.
References
By-product formation in the synthesis of quinoline-3-carboxylate esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-3-carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoline-3-carboxylate esters, and what are its main challenges?
A1: The Gould-Jacobs reaction is a widely used method for synthesizing quinoline-3-carboxylate esters.[1][2][3][4] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization. The primary challenges associated with this method are the harsh reaction conditions, which can lead to by-product formation and product degradation.[2]
Q2: My Gould-Jacobs reaction is resulting in a low yield of the desired quinoline-3-carboxylate ester. What are the potential causes?
A2: Low yields in the Gould-Jacobs reaction can stem from several factors:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often above 250 °C.[2] If the temperature is too low or the reaction time is too short, the intermediate anilidomethylenemalonate ester may not fully convert to the final product.[1]
-
Product Degradation: Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of the desired product.[1][2]
-
Decarboxylation: At very high temperatures and pressures, the ester group at the 3-position can be lost through decarboxylation.[1]
-
Side Reactions: The formation of polymeric materials or tar can also reduce the isolated yield, particularly under harsh acidic and oxidizing conditions, which are more common in related quinoline syntheses like the Skraup reaction.[5]
Q3: I am observing multiple products in my reaction mixture when using a substituted aniline. What is the likely cause?
A3: When using an asymmetrically substituted aniline, the cyclization step of the Gould-Jacobs reaction can occur at either of the two ortho positions relative to the amino group. This can lead to the formation of a mixture of regioisomeric quinoline-3-carboxylate esters.[2] The ratio of these isomers is generally influenced by both steric and electronic factors of the substituent on the aniline ring.
Q4: Are there milder alternatives to the traditional high-temperature Gould-Jacobs reaction?
A4: Yes, alternative methods have been developed to synthesize quinoline-3-carboxylate esters under milder conditions. One such method involves a Rhodium(II)-catalyzed reaction between an indole and a halodiazoacetate. This process proceeds via a cyclopropanation-ring expansion pathway and generally results in good to high yields with fewer by-products compared to the high-temperature thermal methods.[6][7][8] Microwave-assisted synthesis has also been shown to improve yields and dramatically shorten reaction times for the Gould-Jacobs reaction by enabling rapid and uniform heating.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no formation of the quinoline product, with the starting aniline consumed. | The reaction temperature for the cyclization step is too low, resulting in the accumulation of the anilidomethylenemalonate intermediate.[1] | Increase the reaction temperature for the cyclization step. A thorough temperature and time optimization study is recommended to find the optimal conditions for your specific substrates.[1] Consider using a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to achieve higher and more stable reaction temperatures.[2] |
| Significant formation of dark, tarry by-products. | The reaction temperature is too high, or the reaction time is too long, leading to decomposition of the starting materials, intermediates, or product.[1][2] This is a common issue in high-temperature aromatic syntheses.[5] | Reduce the reaction temperature or shorten the reaction time. If using a conventional heating method, ensure even heat distribution to avoid localized hotspots. Consider using microwave synthesis for better temperature control and shorter reaction times.[1] |
| Formation of an unexpected product that has lost the ester group. | Decarboxylation of the quinoline-3-carboxylate ester has occurred due to excessively high temperatures and pressure.[1] | Carefully control the reaction temperature and pressure. If high temperatures are necessary, try to minimize the reaction time to reduce the extent of decarboxylation.[1] |
| A mixture of isomeric products is obtained with a substituted aniline. | Cyclization is occurring at both ortho positions of the asymmetrically substituted aniline.[2] | This is an inherent challenge of the Gould-Jacobs reaction with such substrates. Separation of the isomers by chromatography may be necessary. Alternatively, consider a different synthetic route that offers better regioselectivity. |
| Difficulty in removing the solvent after the reaction. | Use of high-boiling point solvents like Dowtherm A or mineral oil, which are effective for the reaction but challenging to remove.[2] | After filtering the precipitated product, consider purification methods such as vacuum distillation or chromatography to remove residual high-boiling solvent from the product or mother liquor. |
Data Presentation
Table 1: Effect of Reaction Temperature and Time on the Yield of 4-hydroxy-3-ethoxycarbonylquinoline in a Microwave-Assisted Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield of Product (%) | Remaining Intermediate (%) |
| 1 | 250 | 10 | 14 | 1 | >95 |
| 2 | 300 | 10 | 24 | 37 | 5 |
| 3 | 250 | 30 | 14 | 10 | Not specified |
| 4 | 300 | 30 | 24 | 28 | 0 |
| 5 | 300 | 5 | Not specified | 47 | Not specified |
Data adapted from a Biotage application note.[1] The intermediate is the anilidomethylenemalonate.
Experimental Protocols
General Protocol for Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it based on their specific substrates and available equipment.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
Microwave vial (2-5 mL)
-
Magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).
-
Seal the vial and place it in the microwave synthesis system.
-
Heat the reaction mixture to the desired temperature (e.g., 250-300 °C) for the specified time (e.g., 5-30 minutes).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the filtered product with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted starting materials and by-products.
-
Dry the resulting solid under vacuum.
-
Analyze the purity of the product and the composition of the mother liquor using methods such as HPLC-MS to determine the yield and the presence of any remaining intermediates or by-products.[1]
Visualizations
Caption: Gould-Jacobs reaction pathway and common by-product formation.
Caption: Troubleshooting workflow for low yield in quinoline synthesis.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate and Other Halo-quinolines in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic compounds with a broad spectrum of biological activities.[1][2][3] Halogenation of the quinoline ring is a key strategy to modulate the physicochemical and pharmacological properties of these molecules, enhancing their potency, selectivity, and metabolic stability.[4] This guide provides a comparative analysis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate against other halo-quinoline derivatives, offering insights into their potential as therapeutic agents, supported by experimental data and protocols.
Physicochemical Properties: The Impact of Halogenation
The nature and position of halogen substituents on the quinoline ring significantly influence the molecule's electronic and lipophilic character. The electronegativity and size of the halogen atom affect the electron distribution within the aromatic system, which in turn can modulate binding interactions with biological targets.[4] this compound is a di-halogenated derivative, featuring a chlorine atom at position 4 and an iodine atom at position 8.
| Property | This compound | Ethyl 4,8-dichloroquinoline-3-carboxylate | Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate |
| CAS Number | 193975-33-6[5][6] | 56824-91-0 | Not available |
| Molecular Formula | C12H9ClINO2 | C12H9Cl2NO2 | C12H9ClFNO2 |
| Molecular Weight | 361.56 g/mol | 270.11 g/mol [7] | 269.65 g/mol |
| CLogP | Not available | 3.7[7] | Not available |
| Physical Form | Solid | Not available | Not available |
| Storage | 2-8°C, inert atmosphere, keep in dark place | Not available | Not available |
Synthesis of Halo-Quinolines
The synthesis of halo-quinolines often involves multi-step procedures. A common route to obtaining 4-chloroquinoline derivatives is through the chlorination of a 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride (POCl₃).[8][9][10] The 4-hydroxyquinoline intermediates can be synthesized using methods such as the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization.[9][11]
Synthesis of this compound:
A typical synthesis for a similar compound, ethyl 4-chloroquinoline-3-carboxylate, involves heating ethyl 4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride.[8] The reaction mixture is then carefully poured into an ice-cold ammonia solution to precipitate the product.[8] For this compound, a similar strategy would be employed starting from the corresponding 8-iodo-4-hydroxyquinoline precursor.
Comparative Biological Activity
Halo-quinolines have demonstrated significant potential as anticancer and antimicrobial agents.[1][4] The specific halogen atoms and their positions on the quinoline ring are critical for modulating biological activity.
Anticancer Activity:
Quinolines exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, tyrosine kinase inhibition, and induction of apoptosis.[2][12][13] The cytotoxic potential of halo-quinolines is typically evaluated using in vitro assays against a panel of human cancer cell lines, with results often reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). While specific comparative data for this compound is limited in the public domain, the general activity of related halo-quinolines provides valuable insights. For instance, certain quinoline derivatives have shown potent antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[14]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline Derivatives | HCT-15 (colon), MD-MBA-231 (breast) | Varies | [15] |
| Quinoline–chalcone hybrids | A549 (lung), K-562 (leukemia) | 1.91 - 5.29 | [13] |
| 2-styrylquinoline derivatives | A549 (lung), HT29 (colon), T24 (bladder) | 2.38 - 9.86 | [16] |
| Quinoline-3-carboxylate derivatives | MCF-7 (breast), HT-29 (colon) | 0.023 - 0.049 | [14] |
Antimicrobial Activity:
Halogenated quinolines are also recognized for their potent antibacterial and antifungal properties.[17][18] Their efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[19] Some halogenated quinolines have shown remarkable activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[17][20]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [18] |
| Quinoline-based amides | Candida albicans | 5.6 | [21] |
| Halogenated Quinolines | Methicillin-resistant S. epidermidis (MRSE) | 0.59 µM | [20] |
| Quinoline derivatives | Escherichia coli, Staphylococcus aureus | Varies | [22] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[23]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.[23]
-
Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[23]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[23]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[23]
-
Remove the MTT-containing medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[23]
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[23]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][24]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)
-
Test quinoline derivative
-
Microbial culture
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.[19]
-
Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly within the microtiter plate.[19]
-
Add the prepared microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.[19]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[19]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[19]
Visualizing Workflows and Pathways
To elucidate the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by quinoline derivatives.
Caption: General experimental workflow for the evaluation of halo-quinoline derivatives.
Caption: Simplified EGFR signaling pathway, a target for quinoline-based inhibitors.[25]
Conclusion
This compound, as a representative of di-halo-substituted quinolines, holds significant promise for further investigation in drug discovery. The presence of both chlorine and iodine at strategic positions offers unique electronic and steric properties that can be exploited for targeted biological activity. While direct comparative data remains to be fully elucidated, the extensive research on analogous halo-quinolines provides a strong rationale for its potential as a potent anticancer and antimicrobial agent.[1][4][26] The experimental protocols and workflows outlined in this guide offer a framework for researchers to conduct further comparative studies, ultimately unlocking the full therapeutic potential of this important class of molecules.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. parchem.com [parchem.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Ethyl 4,8-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 728974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The targeted molecule, Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, and its derivatives represent a specific, yet underexplored, chemical space within this privileged heterocyclic family. The presence of a halogen at the 4-position, an iodine at the 8-position, and a carboxylate at the 3-position suggests a potential for diverse biological interactions.
Due to a lack of specific experimental data on the biological activity of this compound derivatives in publicly available literature, this guide provides a comparative analysis of closely related quinoline analogues. By examining the structure-activity relationships (SAR) of 8-substituted quinolines, iodo-quinolines, and other quinoline-3-carboxylate derivatives, we can infer potential biological activities and provide a framework for future research and drug development endeavors.
I. Comparative Analysis of Anticancer Activity
While direct anticancer data for this compound derivatives is unavailable, studies on analogous compounds, particularly those with substitutions at the 8-position and with the quinoline-3-carboxylate core, have shown promising results.
Table 1: Anticancer Activity of 8-Substituted Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Features & Observations |
| 8-hydroxy-2-quinolinecarbaldehyde | 8-hydroxyquinoline derivative | Hep3B (Hepatocellular carcinoma) | 6.25±0.034 | The 8-hydroxy group is suggested to be crucial for its potent antitumor effect.[1] |
| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | Shows broad-spectrum activity against various cancer cell lines.[1] | ||
| Compound 3c (iodoquinazoline derivative) | 2,4-disubstituted-6-iodoquinazoline | Various | 4.0–8.0 | A related iodo-substituted heterocyclic compound demonstrating significant anticancer activity.[2] |
| Quinoline-based dihydrazone 3c | Dihydrazone derivative of quinoline | BGC-823, BEL-7402, MCF-7, A549 | 7.05 (MCF-7) | Exhibited potent antiproliferative activity against a range of cancer cell lines, stronger than the clinical agent 5-FU in some cases.[3] |
II. Comparative Analysis of Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. The introduction of iodine and other substituents can significantly modulate this activity.
Table 2: Antimicrobial Activity of Iodo-Quinoline and 8-Hydroxyquinoline Derivatives
| Compound ID | Structure | Target Organism(s) | MIC (µg/mL) | Key Structural Features & Observations |
| 6-Iodo-4-oxo-1H-quinoline-3-carboxylic acid | 6-iodoquinoline derivative | Staphylococcus epidermidis | 15.62 | The 6-iodo substitution is noted as being important for its activity.[4] |
| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | 2-aryl-6-iodoquinoline derivative | Staphylococcus epidermidis | 7.81 | The addition of a 4-fluorophenyl group at the 2-position enhances the antibacterial activity.[4] |
| 7-Iodo-8-hydroxyquinoline (Clioquinol) | 7-iodo-8-hydroxyquinoline | Various bacteria and fungi | Variable | The combination of the 8-hydroxy group and iodine at position 7 is critical for its broad-spectrum antimicrobial effects.[4] |
| 8-Hydroxyquinoline (8HQ) | 8-hydroxyquinoline | Gram-positive bacteria, fungi | 3.44-13.78 µM | The parent 8-hydroxyquinoline shows potent antimicrobial activity. Dihalogenated derivatives exhibit even higher potency.[5] |
III. Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of quinoline derivatives, based on methodologies reported in the literature for similar compounds.
A. Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final solvent concentration (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The medium in the wells is replaced with the medium containing the test compounds at various concentrations. Control wells should include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[6]
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[6]
-
Solubilization and Measurement: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
B. Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[7]
IV. Visualizing Synthesis and Experimental Workflow
The following diagrams illustrate a general synthesis pathway for quinoline-3-carboxylate derivatives and a typical workflow for biological activity screening.
Caption: A generalized synthetic route to Ethyl 4-chloroquinoline-3-carboxylate and its derivatives.
Caption: A typical workflow for the biological screening of novel quinoline derivatives.
V. Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound and its derivatives is currently lacking in the scientific literature, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the 8-iodo substituent, in analogy with other 8-substituted quinolines, may confer potent biological activity. The 4-chloro position serves as a versatile handle for introducing further chemical diversity through nucleophilic substitution, allowing for the generation of a library of derivatives for comprehensive structure-activity relationship studies.
Future research should focus on the synthesis of a series of derivatives of this compound, followed by systematic screening for anticancer and antimicrobial activities using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating the therapeutic potential of this specific class of quinoline compounds and could lead to the discovery of novel drug candidates.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
This guide provides a validated, step-by-step protocol for the synthesis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, a key intermediate in pharmaceutical research. The performance of this protocol is compared with alternative synthetic strategies, supported by experimental data from analogous reactions found in the literature.
Comparative Analysis of Synthesis Protocols
The primary and most established method for synthesizing the target compound is a two-step process based on the Gould-Jacob reaction, followed by chlorination. Alternative methods, often employing metal-catalyzed reactions, offer different advantages and disadvantages. The following table summarizes a comparison between the classical approach and a representative modern alternative.
| Parameter | Protocol 1: Gould-Jacob Reaction & Chlorination | Protocol 2: Metal-Catalyzed Cyclization (Representative) |
| Starting Materials | 2-Iodoaniline, Diethyl ethoxymethylenemalonate (EMME) | Substituted anilines and alkynes |
| Key Reagents | Diphenyl ether (or Dowtherm A), Phosphorus oxychloride (POCl₃) | Transition metal catalysts (e.g., Rhodium, Palladium)[1] |
| Reaction Steps | 1. Condensation and thermal cyclization. 2. Chlorination. | Often a one-pot reaction. |
| Typical Overall Yield | Moderate to High (estimated 60-80% based on similar syntheses) | Generally high, but substrate-dependent. |
| Scalability | Well-established for large-scale synthesis. | Can be limited by catalyst cost and availability. |
| Advantages | Reliable, well-documented, uses readily available and relatively inexpensive starting materials. | Milder reaction conditions, potentially higher atom economy.[1] |
| Disadvantages | High temperatures required for cyclization, use of harsh reagents like POCl₃. | Catalyst sensitivity, cost, and potential for metal contamination in the final product. |
Validated Synthesis Protocol: Gould-Jacob Reaction and Chlorination
This protocol is adapted from established procedures for the synthesis of structurally similar quinoline derivatives.[2]
Step 1: Synthesis of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate
This step involves the condensation of 2-iodoaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate enamine, which is then cyclized at high temperature to yield the 4-hydroxyquinoline core.
Experimental Protocol:
-
A mixture of 2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) is heated at 100-110°C for 1-2 hours.
-
The reaction mixture is then added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250°C.
-
The solution is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.
-
The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to afford Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate.
Step 2: Synthesis of this compound
The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride.
Experimental Protocol:
-
A mixture of Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents) is heated at 90-110°C for 2-4 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched with crushed ice or a cold aqueous solution of a weak base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical pathway and the general experimental workflow for the validated synthesis protocol.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the two-step synthesis protocol.
References
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Mass Spectrometry Analysis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate with alternative analytical approaches and similar compounds. Due to the limited availability of direct mass spectral data for this specific molecule, this guide presents a hypothesized fragmentation pattern based on established principles of mass spectrometry for quinoline derivatives, halogenated compounds, and ethyl esters. The supporting experimental data is drawn from closely related analogs to provide a robust comparative framework.
Comparison of Analytical Techniques
The analysis of halogenated quinoline derivatives such as this compound can be approached using several mass spectrometry-based techniques. The choice of method depends on the sample matrix, the required sensitivity, and the desired level of structural information. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Separates compounds based on their partitioning between a liquid mobile phase and a stationary phase, followed by tandem mass analysis for structural elucidation. |
| Ionization | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Analytes | Suitable for volatile and semi-volatile, thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Generally offers good sensitivity, often in the picogram to nanogram range. | Often provides higher sensitivity, reaching femtogram to picogram levels, especially with multiple reaction monitoring (MRM). |
| Structural Info | EI provides extensive fragmentation, creating a characteristic fingerprint for library matching. | ESI is a soft ionization technique, often preserving the molecular ion. MS/MS is required for controlled fragmentation and detailed structural analysis. |
| Sample Matrix | Can be sensitive to complex matrices, often requiring extensive sample cleanup. | More tolerant to complex matrices, especially with the selectivity of tandem mass spectrometry. |
Mass Spectrometry Fragmentation Analysis
Target Compound: this compound
The fragmentation of this compound under Electron Ionization (EI) is predicted to involve several key pathways originating from the molecular ion. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Alternative Compound 1: Ethyl 4-chloroquinoline-3-carboxylate
This compound lacks the iodine substituent, simplifying the fragmentation pattern and resulting in a lower molecular weight. The primary fragmentation pathways are expected to be similar, focusing on the loss of the ethoxycarbonyl group and fragmentation of the quinoline ring.
Alternative Compound 2: Ethyl 8-iodoquinoline-3-carboxylate
This analog allows for a direct comparison of the impact of the iodine versus the chlorine substituent on the fragmentation process. The loss of the iodine radical is a likely and significant fragmentation pathway.
Predicted Fragmentation Data
| Ion Description | This compound (Predicted m/z) | Ethyl 4-chloroquinoline-3-carboxylate (Predicted m/z) | Ethyl 8-iodoquinoline-3-carboxylate (Predicted m/z) |
| [M]+• | 361/363 | 235/237 | 327 |
| [M-C2H4]+• | 333/335 | 207/209 | 299 |
| [M-OC2H5]+ | 316/318 | 190/192 | 282 |
| [M-COOC2H5]+ | 288/290 | 162/164 | 254 |
| [M-Cl]+ | 326 | - | - |
| [M-I]+ | 234/236 | - | 200 |
| [M-Cl-CO]+ | 298 | - | - |
| [M-I-CO]+ | 206/208 | - | 172 |
Experimental Protocols
GC-MS Analysis of Halogenated Quinolines
This protocol is adapted from a method for the determination of quinoline in textiles and is suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.[1]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Perform ultrasonic extraction if the analyte is in a solid matrix.
-
Filter the extract using a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.[1]
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
LC-MS/MS Analysis of Quinolines
This protocol is based on general methods for the analysis of quinoline alkaloids and is suitable for non-volatile or thermally labile analogs.[2]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Product ion scans of the protonated molecular ions to determine fragmentation pathways.
Visualizations
Caption: GC-MS experimental workflow for the analysis of halogenated quinolines.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to the X-ray Crystal Structures of Related Quinoline Carboxylates
This guide provides a detailed comparison of the single-crystal X-ray structures of quinoline-2-carboxylic acid and two of its derivatives: phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate. This information is valuable for researchers in crystallography, medicinal chemistry, and drug development, offering insights into the structural modifications and their effects on the molecular geometry and crystal packing of these compounds.
Introduction to Quinoline Carboxylates
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including roles as anticancer, antimalarial, and anti-inflammatory agents. The carboxylic acid functional group, particularly at the 2-position, allows for diverse chemical modifications and interactions with biological targets. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships (SAR).
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for quinoline-2-carboxylic acid, phenyl quinoline-2-carboxylate, and 2-methoxyphenyl quinoline-2-carboxylate, providing a basis for their structural comparison.
Table 1: Unit Cell Parameters
| Parameter | Quinoline-2-carboxylic acid | Phenyl quinoline-2-carboxylate | 2-Methoxyphenyl quinoline-2-carboxylate |
| Formula | C₁₀H₇NO₂ | C₁₆H₁₁NO₂ | C₁₇H₁₃NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 9.724(1) | 14.7910(3) | 9.6095(3) |
| b (Å) | 5.937(1) | 5.76446(12) | 10.8040(3) |
| c (Å) | 27.545(2) | 28.4012(6) | 13.2427(4) |
| β (°) | 90.15(1) | 99.043(2) | 102.012(3) |
| Volume (ų) | 1589.6(3) | 2391.45(9) | 1344.76(7) |
| Z | 8 | 8 | 4 |
Data for quinoline-2-carboxylic acid sourced from COD ID 1524386. Data for phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate sourced from a 2015 study by S. T. A. Shah et al.[1]
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
A comprehensive comparison of all bond lengths, bond angles, and torsion angles requires the parsing of Crystallographic Information Files (CIFs), which is beyond the scope of this guide. However, selected geometric parameters from the published literature are presented below.
| Molecule | Parameter | Value |
| Phenyl quinoline-2-carboxylate | Dihedral angle between quinoline and phenyl rings (Molecule A) | 55.3(9)° |
| Dihedral angle between quinoline and phenyl rings (Molecule B) | 56.4(9)° | |
| Twist of carboxylate group from quinoline plane (Molecule A) | 3.8(2)° | |
| Twist of carboxylate group from quinoline plane (Molecule B) | 3.5(3)° | |
| 2-Methoxyphenyl quinoline-2-carboxylate | Dihedral angle between quinoline and phenyl rings | 46.9(1)° |
| Twist of carboxylate group from quinoline plane | 1.3(4)° |
Data for phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate sourced from a 2015 study by S. T. A. Shah et al.[1]
Experimental Protocols
The determination of the X-ray crystal structure of quinoline carboxylates involves several key steps, from synthesis and crystallization to data collection and structure refinement.
I. Synthesis and Crystallization
-
Synthesis : The quinoline carboxylate derivatives are typically synthesized through established organic chemistry methods. For instance, the ester derivatives can be prepared by reacting the corresponding acyl chloride of quinoline-2-carboxylic acid with the appropriate phenol in the presence of a base.
-
Crystallization : Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and dimethylformamide (DMF).
II. X-ray Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is used. The diffractometer collects a series of diffraction images as the crystal is rotated.
-
Data Processing : The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement : The initial model of the structure is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation : The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline carboxylates.
Inhibition of Pro-inflammatory Signaling Pathways by Quinoline Derivatives
Quinoline derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key signaling pathways such as JAK/STAT and NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of JAK/STAT and NF-κB pathways by quinoline derivatives, leading to reduced pro-inflammatory cytokine production.
References
Comparative study of catalysts for Suzuki coupling with Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
A Comparative Guide to Catalysts for Suzuki Coupling of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of catalyst systems for the selective C-C bond formation at the 8-position of this compound, a valuable scaffold in medicinal chemistry.
The inherent reactivity difference of the carbon-halogen bonds in the substrate (C-I > C-Cl) allows for highly selective Suzuki coupling at the 8-position, leaving the 4-chloro substituent intact for potential subsequent transformations. This guide summarizes effective palladium-based catalyst systems and provides detailed experimental protocols to aid in the selection of optimal conditions for this specific transformation.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent are critical factors that influence the yield, reaction time, and overall efficiency of the Suzuki coupling. Below is a table comparing various palladium-based catalyst systems that have been reported for the Suzuki coupling of 8-haloquinolines and related substrates. While a direct comparative study on this compound is not extensively documented, the following data from structurally similar compounds provide valuable insights into catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / PCy₃ | Triphenylphosphine / Tricyclohexylphosphine | K₂CO₃ | Dioxane/H₂O | 80-90 | 3 | High | Effective for tri-arylation of a similar quinoline core, suggesting high activity at the 8-position.[1] |
| Pd(OAc)₂ | None (phosphine-free) | Na₂CO₃ | H₂O | 100 | - | 98 | Demonstrated high regioselectivity for the C-I bond in 7-chloro-4-iodoquinoline. |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | - | - | A classical and widely used catalyst for Suzuki coupling of haloquinolines. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | - | - | - | Often effective for challenging substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active Buchwald ligand system for coupling of heteroaryl halides. |
Note: The yields and reaction conditions presented are based on studies with analogous substrates and should be considered as a starting point for optimization for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of 8-aryl-4-chloroquinoline-3-carboxylates. Below are representative protocols adapted from literature for similar transformations.
Protocol 1: Using PdCl₂(PPh₃)₂ / PCy₃ Catalyst System[1]
This protocol is adapted from the successful tri-arylation of a 6,8-dibromo-4-chloroquinoline-3-carbaldehyde.
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, condenser, and a rubber septum, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.1 equiv.), and tricyclohexylphosphine (PCy₃, 0.2 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Catalysis using Pd(OAc)₂
This protocol is based on the highly regioselective coupling of 7-chloro-4-iodoquinoline.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), sodium carbonate (Na₂CO₃, 2.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).
-
Solvent Addition: Add degassed water to the reaction vessel.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the residue by flash chromatography.
Visualizing the Process
To better understand the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS No. 193975-33-6), ensuring compliance with safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with this compound. Based on available safety data, this compound presents the following risks:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE): A summary of the necessary personal protective equipment for handling this chemical is provided in the table below.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound is a halogenated organic compound and should be classified as hazardous chemical waste.[1]
-
Segregate from Incompatibles: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions. It is crucial to keep halogenated and non-halogenated solvent wastes separate.[2]
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure screw-top cap.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "193975-33-6."[3][4] An accumulation start date should also be clearly visible on the label.
-
Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate any potential leaks or spills.[4]
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed and certified environmental services or waste disposal company.[2][5]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records, adhering to the "cradle to grave" responsibility for hazardous waste.[2]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[2][6]
Decontamination of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
III. Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
